molecular formula C16H18O7 B13415132 5-O-Cinnamoylquinic acid

5-O-Cinnamoylquinic acid

Cat. No.: B13415132
M. Wt: 322.31 g/mol
InChI Key: WTMHIVNZOSRKJU-VIUXVBALSA-N
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Description

5-O-Cinnamoylquinic acid is a specialized plant metabolite with the CAS number 6470-68-4 and a molecular formula of C16H18O7 . It functions as a natural co-pigment and is notably used in botanical and biochemical research to elucidate the mechanism of blue sepal-color development in hydrangeas . Studies show that this compound can form a stable blue solution, providing a model system for investigating the complex pigmentation processes in plants . The compound should be stored in a sealed, protected environment such as under an inert atmosphere, in a freezer at -20°C, and exposure to light and moisture should be avoided to ensure its stability . This product is intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O7

Molecular Weight

322.31 g/mol

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14+,16-/m1/s1

InChI Key

WTMHIVNZOSRKJU-VIUXVBALSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O

Origin of Product

United States

Occurrence and Natural Distribution of 5 O Cinnamoylquinic Acid

Plant Kingdom Distribution

5-O-Cinnamoylquinic acid, a prominent member of the chlorogenic acid family, is widely distributed throughout the plant kingdom. It is an ester formed between cinnamic acid and quinic acid. This compound is a significant secondary metabolite found in numerous species, contributing to the chemical profile of various dietary and medicinal plants.

Major Dietary Sources of this compound

A variety of common foods and beverages serve as significant dietary sources of this compound and its related compounds, known as cinnamoylquinic acids (CQAs). Coffee beans are one of the most concentrated sources of these compounds. mdpi.com Green coffee beans can contain a high percentage of CQAs by dry weight, although the roasting process leads to a progressive degradation and transformation of these molecules. mdpi.com

Other notable dietary sources include certain fruits and vegetables. For instance, artichokes contain a substantial amount of CQAs, with 5-O-caffeoylquinic acid (a closely related compound often referred to as chlorogenic acid) being the most abundant. d-nb.info Stone fruits like peaches and apricots, as well as apples, are also recognized for their CQA content. mdpi.com The concentration and specific composition of these compounds can vary significantly depending on the plant variety, maturity, and processing methods. mdpi.com

Table 1: Major Dietary Sources of Cinnamoylquinic Acids

Dietary SourceCommon NameNotable Cinnamoylquinic Acids Present
Coffea spp.Coffee5-O-Caffeoylquinic acid, Feruloylquinic acids, Dicaffeoylquinic acids mdpi.comd-nb.info
Cynara scolymusArtichoke5-O-Caffeoylquinic acid, 1,5-di-O-caffeoylquinic acid, 3,4-di-O-caffeoylquinic acid d-nb.info
Malus domesticaApple5-O-Caffeoylquinic acid mdpi.com
Prunus spp.Stone Fruits (Peach, Plum, Cherry)3-O-Caffeoylquinic acid, 5-O-Caffeoylquinic acid mdpi.comrsc.org
Ipomoea batatasSweet Potato5-O-Caffeoylquinic acid, 3,5-di-O-caffeoylquinic acid rsc.org
Sorbus spp.Rowan BerriesNeochlorogenic acid, Chlorogenic acid mdpi.com

Distribution across Specific Plant Families and Genera

This compound and its derivatives are not uniformly distributed across the plant kingdom but are particularly characteristic of certain families.

Asteraceae (Composite Family): This family is considered one of the richest sources of cinnamoylquinic acids. d-nb.info Genera such as Cynara (artichoke), Helianthus (sunflower), Taraxacum (dandelion), and Arnica are known to contain significant amounts of these compounds. d-nb.infoscirp.org In many species within this family, dicaffeoylquinic acids are also prevalent. scirp.org

Rubiaceae (Coffee Family): The genus Coffea is a major representative of this family and is distinguished by its high concentration of various cinnamoylquinic acids, with 5-O-caffeoylquinic acid being the most abundant in green coffee beans. d-nb.info

Solanaceae (Nightshade Family): This family, which includes economically important plants like potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena), contains a variety of hydroxycinnamic acid derivatives. mdpi.com Studies on Solanum glaucophyllum and the wild eggplant relative Solanum viarum have identified numerous cinnamoyl derivatives, including 5-O-cinnamoylquinic acids. acs.orgresearchgate.net

Rosaceae (Rose Family): Many fruits from the Rosaceae family, such as apples, pears, and plums, are sources of these compounds. mdpi.comwikipedia.org Notably, while 5-O-caffeoylquinic acid is often dominant, some species, like plums, can have 3-O-caffeoylquinic acid as the major isomer. rsc.org

Other Families: The compound has also been identified in other plant families, including the Saxifragaceae (e.g., Hydrangea macrophylla) and Cactaceae (e.g., pitaya or dragon fruit). medchemexpress.commdpi.com

Table 2: Distribution of this compound and its Derivatives in Plant Families

Plant FamilyRepresentative GeneraKey Findings
Asteraceae Cynara, Taraxacum, Arnica, PetasitesConsidered a primary source; rich in various caffeoylquinic and dicaffeoylquinic acids. d-nb.inforesearchgate.net
Rubiaceae CoffeaGreen coffee beans are exceptionally high in 5-O-caffeoylquinic acid. d-nb.info
Solanaceae Solanum (Potato, Tomato, Eggplant)Contains a diverse profile of cinnamoyl derivatives. mdpi.comnih.gov
Rosaceae Malus (Apple), Prunus (Plum), Sorbus (Rowan)Fruits are common dietary sources; isomer distribution can vary. rsc.orgmdpi.commdpi.com
Saxifragaceae HydrangeaIdentified as a co-pigment in flowers. medchemexpress.com

Presence in Diverse Plant Organs and Processed Plant Products

Cinnamoylquinic acids are found in virtually all parts of the plant, including the leaves, fruits, seeds, roots, and flowers. d-nb.info For example, a comprehensive analysis of Solanum glaucophyllum revealed the presence of 27 different cinnamoyl derivatives in its leaves. acs.org In sweet potatoes, these compounds are found in the tuberous roots. rsc.org The flowers of plants like Lonicera japonica (honeysuckle) and various Asteraceae species are also rich sources. researchgate.netresearchgate.net

Processing of these plant materials can significantly alter the profile of cinnamoylquinic acids. Thermal processing, such as the roasting of coffee beans, causes isomerization and degradation, leading to the formation of different isomers and lactones. mdpi.com Similarly, the production of fruit juices and ciders from apples or stone fruits results in the extraction of these compounds into the final beverage, though concentrations can vary widely. mdpi.com Studies on purple sweet potato have shown that processing techniques like spray drying can affect the stability and composition of cinnamoylquinic acids.

Microbial Occurrence and Identification

The occurrence of this compound is not limited to the plant kingdom, although its direct synthesis by microorganisms is less common.

Research has shown that certain non-modified microorganisms, such as bacteria and fungi, are capable of producing 5-O-caffeoylquinic acid. mdpi.com For instance, a Streptomyces species isolated from an estuarine environment demonstrated the ability to produce chlorogenic acids. unilag.edu.ng Furthermore, significant advancements have been made in metabolic engineering, where microorganisms like Escherichia coli have been genetically modified to produce 5-O-caffeoylquinic acid de novo or through bioconversion, reaching concentrations of up to 88 mg/L in polyculture systems. mdpi.com

Conversely, many microorganisms are involved in the catabolism (breakdown) of cinnamoylquinic acids. The human gut microbiota plays a crucial role in metabolizing dietary chlorogenic acids that are not absorbed in the small intestine. researchgate.net Bacterial esterases from species such as Lactobacillus and Bifidobacterium can hydrolyze the ester bond, breaking down 5-O-caffeoylquinic acid into quinic acid and caffeic acid. researchgate.net This initial degradation is often followed by further transformations, including hydrogenation and dehydroxylation by other gut microbes. researchgate.net During in vitro colonic fermentation of coffee pulp, which is rich in these compounds, a significant degradation of cinnamoylquinic derivatives was observed within the first six hours. csic.es

Biosynthesis and Metabolic Pathways of 5 O Cinnamoylquinic Acid

Endogenous Biosynthesis in Plants

5-O-cinnamoylquinic acid is a naturally occurring phenolic compound found in various plant species. It belongs to the family of chlorogenic acids, which are esters formed between certain hydroxycinnamic acids and quinic acid. The biosynthesis of this compound is an intricate process deeply embedded within the plant's secondary metabolism, primarily occurring through the phenylpropanoid pathway. This pathway is a major route for the synthesis of a wide array of plant secondary metabolites, starting from the aromatic amino acid L-phenylalanine. wikipedia.orgfrontiersin.org The formation of this compound involves the convergence of two distinct metabolic routes: the general phenylpropanoid pathway, which synthesizes the cinnamoyl moiety, and the shikimate pathway, which provides the quinic acid moiety.

The phenylpropanoid pathway is the central metabolic route responsible for synthesizing the necessary precursors for a multitude of phenolic compounds, including flavonoids, lignins, and hydroxycinnamic acids. frontiersin.orgnih.gov The biosynthesis of the cinnamoyl portion of this compound begins with the amino acid L-phenylalanine.

The initial and committed step of this pathway is the conversion of L-phenylalanine into trans-cinnamic acid. frontiersin.orgwikipedia.org This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). Subsequently, trans-cinnamic acid is hydroxylated at the fourth position of its aromatic ring by the enzyme Cinnamate (B1238496) 4-Hydroxylase (C4H) to produce p-coumaric acid. frontiersin.orgplos.org To activate this molecule for subsequent reactions, the carboxyl group of p-coumaric acid is esterified to Coenzyme A (CoA), forming p-coumaroyl-CoA. wikipedia.org This activation step is catalyzed by 4-Coumarate:CoA Ligase (4CL) and represents a critical branch point in the pathway, directing the metabolic flow towards various classes of phenylpropanoids. mdpi.comnih.gov The resulting p-coumaroyl-CoA serves as the activated cinnamoyl donor for the final esterification step in the biosynthesis of this compound.

The shikimate pathway is fundamental to primary metabolism in plants, leading to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). researchgate.net This pathway also produces shikimic acid and, through the action of quinate dehydrogenase, can produce quinic acid from the intermediate 3-dehydroquinate (B1236863). nih.gov This quinic acid serves as the second essential precursor for the formation of this compound.

The connection between the phenylpropanoid pathway and the shikimate/quinate pathways is established by a class of enzymes known as acyltransferases. Specifically, hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT) enzymes catalyze the transfer of the hydroxycinnamoyl group from an activated CoA thioester (like p-coumaroyl-CoA) to an acceptor molecule, which can be either shikimate or quinate. nih.govnih.gov

The formation of this compound occurs via the "quinate shunt," where an HQT enzyme specifically catalyzes the esterification of p-coumaroyl-CoA with quinic acid. nih.govmdpi.com This reaction yields 5-O-p-coumaroylquinic acid, which is a specific isomer of cinnamoylquinic acid. While other isomers exist, the pathway via HQT is a primary route for the synthesis of these important secondary metabolites in many plants. nih.govmdpi.com

The initial steps of the phenylpropanoid pathway are catalyzed by a well-characterized sequence of three core enzymes that convert L-phenylalanine into the activated thioester p-coumaroyl-CoA.

Phenylalanine Ammonia-Lyase (PAL) is the gateway enzyme for the phenylpropanoid pathway. wikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia. science.gov This reaction is the first committed step, channeling carbon from primary metabolism (aromatic amino acids) into the vast network of phenylpropanoid secondary metabolites. frontiersin.org PAL activity is often induced by various stimuli, including light, tissue wounding, and pathogenic attack, highlighting its crucial role in plant development and defense. wikipedia.org

Table 1: Characteristics of Phenylalanine Ammonia-Lyase (PAL)

FeatureDescription
EC Number 4.3.1.24
Enzyme Class Lyase (Ammonia-Lyase)
Substrate L-Phenylalanine
Products trans-Cinnamic acid, Ammonia (NH₃)
Reaction L-phenylalanine → trans-cinnamate + NH₃
Cellular Location Cytosol
Function First committed step in the phenylpropanoid pathway. wikipedia.orgfrontiersin.org

Cinnamate 4-Hydroxylase (C4H) is the second key enzyme in the general phenylpropanoid pathway. plos.org It is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the C4 position of the phenyl ring to form p-coumaric acid. core.ac.uknih.gov This hydroxylation is a critical modification that precedes the activation of the molecule by 4CL and is essential for the biosynthesis of a vast range of downstream compounds, including flavonoids and lignin (B12514952). wsu.edu C4H is typically anchored to the endoplasmic reticulum. nih.gov

Table 2: Characteristics of Cinnamate 4-Hydroxylase (C4H)

FeatureDescription
EC Number 1.14.14.91 (formerly 1.14.13.11)
Enzyme Class Oxidoreductase (Cytochrome P450)
Substrate trans-Cinnamic acid
Product p-Coumaric acid
Reaction trans-cinnamate + NADPH + H⁺ + O₂ → 4-hydroxycinnamate (p-coumarate) + NADP⁺ + H₂O
Cellular Location Endoplasmic Reticulum
Function Catalyzes the second step in the core phenylpropanoid pathway. plos.orgnih.gov

4-Coumarate:CoA Ligase (4CL) catalyzes the final step of the general phenylpropanoid pathway, activating p-coumaric acid (and other hydroxycinnamic acids) by forming a high-energy thioester bond with coenzyme A. wikipedia.orgnih.gov This reaction, which requires ATP, produces p-coumaroyl-CoA, AMP, and diphosphate (B83284). wikipedia.org 4CL is considered a pivotal enzyme as it sits (B43327) at a major metabolic branch point. The resulting p-coumaroyl-CoA is a central precursor that can be directed towards numerous biosynthetic branches, including the flavonoid, lignin, and, pertinently, the chlorogenic acid pathways. mdpi.comfrontiersin.org The substrate specificity of different 4CL isoforms can influence the type of phenylpropanoid compounds produced in a particular plant tissue. nih.gov

Table 3: Characteristics of 4-Coumarate:CoA Ligase (4CL)

FeatureDescription
EC Number 6.2.1.12
Enzyme Class Ligase
Substrates ATP, 4-Coumarate (p-coumaric acid), Coenzyme A (CoA)
Products AMP, Diphosphate, 4-coumaroyl-CoA (p-coumaroyl-CoA)
Reaction ATP + 4-coumarate + CoA ⇌ AMP + diphosphate + 4-coumaroyl-CoA
Cellular Location Cytosol
Function Activates p-coumaric acid for entry into various branch pathways. wikipedia.orgfrontiersin.org

Identification and Characterization of Key Enzymatic Activities

Hydroxycinnamoyl-CoA Quinate Transferase (HQT)

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) is a pivotal enzyme belonging to the BAHD family of acyltransferases. Its primary role is catalyzing the transfer of a hydroxycinnamoyl group from a CoA thioester to the 5-hydroxyl group of quinic acid. rsc.org This esterification is a crucial step in the formation of this compound and other related hydroxycinnamoyl-quinic acids (HCQAs). nih.gov

While much of the research has focused on its role in producing chlorogenic acid (5-O-caffeoylquinic acid), the mechanism is applicable to other acyl donors. For the synthesis of this compound, HQT would catalyze the following reaction:

Cinnamoyl-CoA + Quinic Acid ⇌ this compound + Coenzyme A

Studies on HQT from various plant species, including artichoke (Cynara cardunculus subsp. scolymus), have shown that these enzymes exhibit a high affinity for quinate as the acyl acceptor. rsc.org In some plants, multiple HQT isoforms exist, which may have different substrate specificities or roles in the plant's metabolism. For instance, kinetic analyses of two HQT isoforms in artichoke suggested they might be involved in different steps of the HCQA biosynthesis pathway. rsc.org The expression of HQT genes is often directly correlated with the accumulation of HCQAs, highlighting its significance as a rate-limiting step in the pathway. nih.gov

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT)

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) is another key enzyme from the BAHD acyltransferase family. While it can use quinate as an acyl acceptor, HCT generally shows a preference for shikimate. This enzyme is central to the phenylpropanoid pathway, particularly in directing metabolic flux towards lignin biosynthesis.

HCT's primary recognized function is catalyzing the esterification of p-coumaroyl-CoA with shikimate to produce p-coumaroyl-5-O-shikimate. This reaction serves as a critical entry point for modifying the aromatic ring of the hydroxycinnamic acid. HCT also possesses a well-documented reverse activity, where it can convert a hydroxylated intermediate, such as caffeoyl-5-O-shikimate, back into caffeoyl-CoA in the presence of Coenzyme A. This reverse function is considered essential for providing the caffeoyl-CoA precursors for both lignin and soluble HCQA synthesis in many species.

Coumarate 3'-Hydroxylase (C3'H)

Coumarate 3'-Hydroxylase (C3'H) is a cytochrome P450-dependent monooxygenase (CYP98 family) that plays a crucial role in the hydroxylation of the phenylpropanoid ring. Specifically, it catalyzes the introduction of a hydroxyl group at the 3' position of the aromatic ring of p-coumaric acid derivatives.

In the context of HCQA biosynthesis, C3'H acts on esterified substrates rather than free acids. It hydroxylates p-coumaroyl-shikimate or p-coumaroyl-quinate to yield caffeoyl-shikimate and caffeoyl-quinate, respectively. rsc.orgresearchgate.net Therefore, C3'H is essential for the production of caffeoyl-based esters like chlorogenic acid from p-coumaroyl precursors. The down-regulation of C3'H in plants has been shown to decrease total lignin content and alter its composition, underscoring its vital role in the pathway.

Proposed Biosynthetic Routes and Intermediate Compounds

The biosynthesis of this compound is part of the broader phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. While several routes lead to the more complex caffeoylquinic acids, the formation of this compound represents an earlier, unhydroxylated branch.

The principal proposed route is as follows:

Formation of Cinnamoyl-CoA : L-phenylalanine is first converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . Subsequently, 4-Cinnamoyl-CoA Ligase (4CL) activates cinnamic acid to its high-energy thioester, Cinnamoyl-CoA.

Esterification : The enzyme Hydroxycinnamoyl-CoA Quinate Transferase (HQT) then catalyzes the direct transfer of the cinnamoyl group from Cinnamoyl-CoA to quinic acid, forming this compound.

While this direct route is plausible, much of the documented research focuses on pathways involving hydroxylated intermediates, which are generally more abundant in plants. These established pathways for related compounds, such as 5-O-caffeoylquinic acid (chlorogenic acid), provide a model for understanding the enzymatic steps involved. rsc.orgnih.govresearchgate.net

Two major routes for hydroxylated HCQAs are:

The Quinate Shunt : p-Coumaroyl-CoA is esterified with quinic acid by HQT to form p-coumaroylquinic acid. This intermediate is then hydroxylated by C3'H to yield caffeoylquinic acid.

The Shikimate Shunt : p-Coumaroyl-CoA is first esterified with shikimic acid by HCT. The resulting p-coumaroyl-shikimate is hydroxylated by C3'H to form caffeoyl-shikimate. The caffeoyl moiety is then transferred back to Coenzyme A via the reverse HCT reaction, and the resulting caffeoyl-CoA is used by HQT to acylate quinic acid.

These pathways highlight the central role of CoA-ligases and acyltransferases in synthesizing the ester bond characteristic of this class of compounds.

Transcriptomic and Metabolomic Insights into Biosynthesis Regulation

Integrated transcriptomic and metabolomic analyses have provided significant insights into the regulatory networks governing the biosynthesis of HCQAs. These studies correlate the expression levels of specific genes with the accumulation of metabolites, identifying key structural genes and transcription factors (TFs).

In chrysanthemum, for example, transcriptomic analysis identified CmHQT and CmHCT as key structural genes in the biosynthesis of caffeoylquinic acids (CQAs). nih.gov The expression of these genes was found to be controlled by a network of TFs, including those from the MYB, bHLH, and AP2/ERF families. nih.gov A proposed regulatory cascade suggested that CmERF/PTI6 and CmCMD77 act as upstream regulators of CmMYB3 and CmbHLH143, which may then form a complex to directly control the expression of structural genes like CmHQT. nih.gov

Similar studies in Cinnamomum cassia and Rosa roxburghii have also used correlation networks between gene expression (DEGs) and metabolite accumulation (DAMs) to identify key regulatory components. frontiersin.orgmdpi.com These analyses consistently pinpoint PAL, 4CL, HQT, HCT, and C3'H as core enzymatic steps and highlight MYB and bHLH transcription factors as crucial regulators that control the flux through the phenylpropanoid pathway leading to HCQAs. mdpi.com

Plant SpeciesKey Structural Genes IdentifiedKey Transcription Factor Families ImplicatedReference
Chrysanthemum morifoliumCmPAL1/2, CmCHS1/2, CmFNS, CmHQT, CmHCTMYB, bHLH, AP2/ERF, MADS-box nih.gov
Cinnamomum cassiaPAL, C4H, 4CL, HCT, C3'H, COMTMYB, WRKY, bHLH frontiersin.org
Rosa roxburghiiPAL, 4CL, HCT, C3'HMYB mdpi.com
Eggplant (Solanum melongena)Genes in starch and sucrose (B13894) metabolism (quinic acid precursor)Not specified nih.gov

Biosynthesis in Microorganisms

While plants are the primary natural source of this compound and related compounds, significant progress has been made in establishing biosynthetic pathways in engineered microorganisms. nih.govmdpi.com Hosts such as Escherichia coli and Saccharomyces cerevisiae have been successfully modified to produce HCQAs, offering a promising alternative to extraction from plant sources. mdpi.com

The general strategy involves heterologously expressing key plant enzymes in a microbial chassis that can provide the necessary precursors. The native shikimate pathway in many microbes is a source of chorismate, which can be channeled towards quinic acid. mdpi.com The core components of the engineered pathway typically include:

A Phenylpropanoid Acid Production Module : This may involve expressing plant genes like PAL and 4CL to convert a supplied precursor (like L-phenylalanine or cinnamic acid) into its corresponding CoA thioester.

An Acyltransferase Module : The plant-derived HQT gene is introduced to catalyze the final esterification step between the cinnamoyl-CoA and quinic acid.

To optimize production, further metabolic engineering is often required. This can include deleting genes from competing pathways to increase the precursor pool. For instance, in an E. coli strain engineered to produce 5-O-caffeoylquinic acid, the aroD gene (which converts a quinic acid precursor to shikimate) was deleted to enhance the availability of quinic acid for the HQT enzyme. mdpi.com

Comparative Analysis of Microbial Biosynthetic Pathways

The engineering strategies for producing HCQAs vary depending on the microbial host and the specific target compound. A comparative analysis reveals common principles as well as host-specific modifications. E. coli is a common choice due to its rapid growth and well-characterized genetics, while S. cerevisiae is favored for its robustness in industrial fermentations.

The primary distinction in pathway design often lies in how the precursors—the hydroxycinnamic acid and quinic acid—are supplied. In some systems, the acids are supplied exogenously to the culture medium, requiring the microbe only to perform the activation and esterification steps. In more advanced designs, the entire pathway is constructed, starting from a simple carbon source like glucose.

Microbial HostKey Heterologous Plant GenesNative Pathway ModificationsTarget CompoundReference
Escherichia coli4CL (4-coumarate:CoA ligase), HQT (from Nicotiana tabacum)aroD gene deletion (to increase 3-dehydroquinate pool)5-O-Caffeoylquinic Acid mdpi.com
Saccharomyces cerevisiaePAL (Phenylalanine ammonia-lyase), C4H (Cinnamate 4-hydroxylase), 4CL, HQTUpregulation of shikimate pathway genes5-O-p-Coumaroylquinic AcidN/A
Pichia pastorisPAL, C3'H (p-coumaroyl 3'-hydroxylase), HQTOptimization of precursor pathways5-O-Caffeoylquinic Acid mdpi.com

Engineered Microbial Systems for Biotechnological Production

The biotechnological production of this compound and related hydroxycinnamoyl-quinic acids (HCQAs) in engineered microorganisms represents a promising and sustainable alternative to extraction from plant sources or chemical synthesis. mdpi.comnih.gov While research in this area is still in its early stages, several studies have demonstrated the feasibility of producing these compounds in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.com

Metabolic engineering strategies for producing this compound and other HCQAs typically involve the heterologous expression of plant-derived enzymes and the manipulation of native microbial metabolic pathways to ensure a sufficient supply of precursors. The core biosynthetic pathway involves two key precursors: quinic acid and a cinnamoyl-CoA derivative, typically p-coumaroyl-CoA.

Key Enzymes and Pathways in Engineered Microbes:

The biosynthesis of this compound in a microbial host requires the introduction of a biosynthetic pathway capable of converting central metabolites into the final product. A common strategy involves:

Enhancing Precursor Supply:

Quinic Acid: The production of quinic acid, a C7 cyclitol, can be enhanced in E. coli by overexpressing key enzymes of the shikimate pathway. For instance, the overexpression of genes such as aroF (encoding DAHP synthase) and aroE (encoding shikimate dehydrogenase) has been shown to increase the intracellular pool of quinic acid. jocpr.com

p-Coumaroyl-CoA: The biosynthesis of p-coumaroyl-CoA starts from the aromatic amino acid L-phenylalanine. This involves the sequential action of phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, followed by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid, and finally 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

Heterologous Expression of Acyltransferases:

The final and crucial step is the esterification of quinic acid with p-coumaroyl-CoA. This reaction is catalyzed by a hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT/HQT). mdpi.com Genes encoding these enzymes are typically sourced from plants known to produce high levels of HCQAs, such as Nicotiana tabacum (tobacco). mdpi.com

Examples of Engineered Microbial Systems:

While specific high-titer production of this compound has not been extensively reported, studies on closely related HCQAs provide a proof-of-concept for its microbial synthesis.

Production of p-Coumaroylquinic Acid in Yeast: Successful biosynthesis of 5-p-coumaroylquinic acid (5-pCoQA) has been achieved in Saccharomyces cerevisiae. This was accomplished by expressing a BAHD acyltransferase, NtHQT from Nicotiana tabacum, along with a 4CL5 gene. mdpi.com This demonstrates the potential for yeast to serve as a platform for producing various cinnamoylquinic acid derivatives.

Engineering E. coli for HCQA Production: E. coli has been engineered for the production of 5-O-caffeoylquinic acid (5-CQA), a structurally similar HCQA. This involved introducing the hydroxycinnamoyl-CoA quinate transferase (HQT) gene from Nicotiana tabacum and the 4-coumarate:CoA ligase (4CL) gene. To increase the availability of the quinic acid precursor, the aroD gene, which is responsible for the conversion of 3-dehydroquinate to 3-dehydroshikimate, was deleted. mdpi.com

Table 1: Key Enzymes and Genes in Engineered Microbial Production of Cinnamoylquinic Acids
EnzymeGene (Example Source)FunctionMicrobial Host (Example)
DAHP synthasearoF (E. coli)Enhances quinic acid precursor synthesisE. coli
Shikimate dehydrogenasearoE (E. coli)Enhances quinic acid precursor synthesisE. coli
Phenylalanine ammonia-lyasePAL (Various plants)Converts L-phenylalanine to cinnamic acidE. coli, S. cerevisiae
4-Coumarate:CoA ligase4CL (Nicotiana tabacum)Activates p-coumaric acid to p-coumaroyl-CoAE. coli, S. cerevisiae
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferaseHQT (Nicotiana tabacum)Esterifies quinic acid with p-coumaroyl-CoAE. coli, S. cerevisiae

In Planta Role and Physiological Significance

Involvement in Lignin Biosynthesis Pathways

This compound, as a member of the hydroxycinnamic acid ester family, is an intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin in plants. nih.govnih.gov Lignin is a complex polymer of aromatic compounds that provides structural integrity to the plant cell wall, facilitates water transport, and acts as a barrier against pathogens. jocpr.com

The biosynthesis of lignin monomers (monolignols) begins with the deamination of phenylalanine to cinnamic acid. Cinnamic acid then undergoes a series of hydroxylation and methylation reactions to form p-coumaric, caffeic, ferulic, and sinapic acids. These acids are then activated to their corresponding CoA-esters. This compound can be formed through the esterification of quinic acid with cinnamoyl-CoA. While not a direct precursor to the major monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), it represents a branch point and a potential reservoir of cinnamic acid moieties that can be channeled back into the lignin biosynthetic pathway. The ester can be hydrolyzed to release cinnamic acid, which can then be further metabolized to generate the monolignols that are subsequently polymerized into the lignin structure.

Contribution to Plant Phenotypic Expression

Co-pigmentation:

This compound has been identified as a co-pigment. mdpi.com Co-pigmentation is a phenomenon where colorless or weakly colored compounds, known as co-pigments, interact with anthocyanin pigments to enhance and stabilize flower and fruit color. This interaction typically involves the formation of molecular complexes that protect the anthocyanin from hydration and degradation, leading to a more intense and stable blue or purple coloration. The presence of this compound can thus contribute to the diversity and stability of plant coloration, which is crucial for attracting pollinators and seed dispersers.

Antioxidant Status:

In Vitro and Animal Model Metabolism Studies

Hydrolytic Transformations of this compound

In vitro studies have shown that this compound can undergo hydrolytic transformations, particularly under conditions that mimic extraction processes or physiological environments. nih.gov Hydrolysis of the ester bond releases cinnamic acid and quinic acid. nih.gov This process can be influenced by factors such as pH, temperature, and the presence of enzymes. For instance, during extraction from plant material, especially under harsh conditions, hydrolysis can occur, leading to an underestimation of the original this compound content. nih.gov In biological systems, esterases present in the gastrointestinal tract and various tissues can catalyze this hydrolytic cleavage.

Isomerization and Degradation Pathways in Biological Systems

Isomerization:

Acyl migration is a common transformation for cinnamoylquinic acids in biological systems and during processing. nih.gov This intramolecular transesterification can lead to the formation of positional isomers. For example, 5-O-caffeoylquinic acid is known to isomerize to 3-O- and 4-O-caffeoylquinic acids. researchgate.net It is plausible that this compound undergoes similar isomerization reactions, resulting in a mixture of cinnamoylquinic acid isomers. This isomerization can be influenced by pH and temperature and can also be enzyme-mediated. nih.gov Exposure to ultraviolet irradiation can also induce cis-trans isomerization of the cinnamoyl group. nih.gov

Degradation Pathways:

Following oral administration in animal models, cinnamoylquinic acids are subject to extensive metabolism. Studies on related compounds like dicaffeoylquinic acids in rats have shown that they are rapidly eliminated from the plasma. researchgate.net The metabolic pathways involved include methylation and glucuronidation of the phenolic hydroxyl groups, which are common detoxification reactions in mammals. researchgate.net The ester bond can also be hydrolyzed by gut microbiota, releasing cinnamic acid and quinic acid. Cinnamic acid can then be further metabolized through beta-oxidation. The final metabolic products are often hippuric acid and its derivatives, which are excreted in the urine and serve as biomarkers for polyphenol metabolism. nih.gov

Table 2: Metabolic Transformations of Cinnamoylquinic Acids
TransformationDescriptionInfluencing FactorsResulting Products
HydrolysisCleavage of the ester bond.pH, temperature, esterasesCinnamic acid, Quinic acid
Isomerization (Acyl migration)Intramolecular transfer of the cinnamoyl group.pH, temperature, enzymesPositional isomers (e.g., 3-O-, 4-O-cinnamoylquinic acid)
Isomerization (Cis-trans)Geometric isomerization of the double bond.UV irradiationCis-cinnamoylquinic acid
MethylationAddition of a methyl group to hydroxyl groups.Catechol-O-methyltransferase (COMT)Methylated derivatives
GlucuronidationConjugation with glucuronic acid.UDP-glucuronosyltransferases (UGTs)Glucuronide conjugates
Microbial DegradationMetabolism by gut microbiota.Gut microbial enzymesHippuric acid and derivatives

Biotransformation by Microbial Flora in Animal Gastrointestinal Models

The metabolism of this compound within the gastrointestinal tract is significantly influenced by the enzymatic activities of the resident microbial flora. In animal models, the primary and initial metabolic step is the hydrolysis of the ester bond linking the cinnamoyl and quinic acid moieties. This reaction is catalyzed by microbial cinnamoyl esterases, which are analogous to the esterases that hydrolyze similar compounds like chlorogenic acid (5-O-caffeoylquinic acid). researchgate.net This initial cleavage releases two primary constituents into the colonic lumen: cinnamic acid and quinic acid. researchgate.net The subsequent biotransformation focuses on these individual molecules.

Studies using in vitro anaerobic incubation with gut microbiota from rat models have investigated the fate of cinnamic acid. Research indicates that non-substituted cinnamic acid is relatively stable when incubated with gut microbiota. nih.govresearchgate.net However, derivatives of cinnamic acid are known to be metabolized. For instance, some bacterial species, such as Lactobacillus, possess the metabolic pathways to decarboxylate cinnamic acids. researchgate.net Another significant biotransformation pathway is the reduction of the double bond in the cinnamic acid side chain, leading to the formation of hydrocinnamic acid (3-phenylpropionic acid). biorxiv.org This metabolite has been identified as a key microbial product in mice supplemented with dietary sources rich in cinnamoyl derivatives. biorxiv.org

The quinic acid portion, once liberated, also undergoes extensive metabolism by the gut microbiota. Studies on the microbial metabolism of quinic acid have proposed two main degradation pathways: an oxidative route and a reductive route. nih.gov The oxidative pathway involves aromatization, leading to the formation and accumulation of protocatechuic acid. nih.gov Concurrently, a reductive pathway can occur, which includes dehydroxylation steps to produce metabolites such as cyclohexane (B81311) carboxylic acid. nih.gov

The rate and extent of these transformations can be influenced by the physiological state of the host animal. For example, comparative studies have shown that the metabolic rate of hydroxycinnamic acids by gut microbiota is decreased in rats with cerebral ischemia-reperfusion injury compared to healthy controls. nih.gov

Table 1: Microbial Metabolites of this compound in Animal Gastrointestinal Models
Precursor CompoundMetabolic ReactionResulting Metabolite(s)Reference
This compoundEster HydrolysisCinnamic acid, Quinic acid researchgate.net
Cinnamic acidReductionHydrocinnamic acid (3-Phenylpropionic acid) biorxiv.org
Quinic acidOxidation/AromatizationProtocatechuic acid nih.gov
Reduction/DehydroxylationCyclohexane carboxylic acid nih.gov

Oxidative Metabolism in Subcellular Fractions and Biomimetic Systems

The oxidative metabolism of this compound and its primary microbial metabolite, cinnamic acid, is predominantly investigated using subcellular fractions, particularly liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net These in vitro systems are crucial for elucidating Phase I metabolic pathways that would occur following absorption of the compound or its metabolites from the gut.

For this compound to be a substrate for these enzymes, it would first need to be absorbed intact. However, its main systemic exposure is in the form of its metabolites, like cinnamic acid. The oxidative metabolism of cinnamic acid has been a subject of study, particularly focusing on hydroxylation reactions. The most common biochemical process in Phase I metabolism is oxidation catalyzed by CYP450 enzymes, which convert a parent drug or xenobiotic into a more polar, water-soluble metabolite by introducing a polar functional group, such as a hydroxyl group (-OH). youtube.com

Research has shown that cinnamic acid can be hydroxylated to form p-coumaric acid (4-hydroxycinnamic acid). This reaction is catalyzed by cinnamate 4-hydroxylase (C4H), a member of the CYP73A family of P450 enzymes. nih.govmdpi.com While initial characterization of this enzyme was in plants, the fundamental P450-mediated hydroxylation of an aromatic ring is a common metabolic pathway across species. nih.govnih.gov In animal liver microsomes, various CYP450 isoforms are responsible for such reactions. For instance, studies comparing the hepatic metabolism of compounds across species (mouse, rat, dog, and human) often find that specific CYP families, such as CYP3A, are principal isoforms involved in hydroxylation pathways. nih.gov Therefore, it is expected that upon absorption, cinnamic acid would undergo hydroxylation in the liver, mediated by CYP450 enzymes, to yield hydroxylated derivatives.

Biomimetic systems offer an alternative, non-biological approach to study oxidative metabolism. These systems use chemical catalysts that mimic the function of metabolic enzymes like CYP450. For example, the oxidation of cinnamic acid derivatives can be achieved using in situ generated dioxiranes, which can perform reactions like epoxidation of the double bond. researchgate.net While not replicating the exact enzymatic environment, these systems can help predict potential oxidative metabolites and understand the chemical reactivity of the molecule.

Table 2: Products of Oxidative Metabolism of Cinnamic Acid in Subcellular Fractions and Biomimetic Systems
SubstrateSystemMetabolic ReactionMetaboliteEnzyme/Catalyst FamilyReference
Cinnamic acidLiver Microsomes (inferred)Aromatic Hydroxylationp-Coumaric acidCytochrome P450 (e.g., CYP73A in plants) nih.govnih.gov
Cinnamic acid derivativesBiomimetic SystemOxidation (Epoxidation)Epoxidized cinnamic acid derivativesDioxiranes researchgate.net

Extraction and Isolation Methodologies for 5 O Cinnamoylquinic Acid

Conventional Extraction Techniques from Biomass

Conventional extraction methods are widely recognized for their simplicity, low cost, and scalability, making them relevant for industrial applications. proquest.com These techniques primarily rely on the principles of diffusion and mass transfer, where a solvent penetrates a solid plant matrix to dissolve and extract the target compounds.

Maceration and Solid-Liquid Extraction (SLE) Applications

Solid-liquid extraction (SLE), particularly maceration, represents one of the most traditional and straightforward methods for obtaining bioactive compounds from plant materials. proquest.comnih.gov The process involves soaking the plant biomass, typically ground or powdered to increase the surface area, in a selected solvent for an extended period, which can range from hours to several days. nih.govgoogle.comscirp.org During this time, the solvent gradually penetrates the plant cells, dissolving 5-O-cinnamoylquinic acid and other soluble components.

The choice of solvent is a critical parameter, with polarity playing a key role in extraction efficiency. bohrium.com For cinnamoylquinic acids, which are polar compounds, polar solvents such as ethanol, methanol, water, or aqueous mixtures of these alcohols are commonly employed. scirp.orgbohrium.com Studies have shown that hydroalcoholic solutions, for instance, a 50:50 (v/v) mixture of ethanol and water, can be particularly effective. scirp.org Temperature is another influential factor; elevating the temperature can increase the solubility of the target compound and the diffusion rate, though it must be controlled to prevent thermal degradation of heat-sensitive molecules. nih.govscirp.org

Despite its simplicity, maceration often requires long extraction times and large volumes of solvent, and may result in lower yields compared to more advanced techniques. nih.gov However, it remains a dominant and valuable method in many applications due to its ease of implementation and low equipment cost. proquest.com

Advanced and Intensified Extraction Techniques

To overcome the limitations of conventional methods, several advanced and intensified extraction techniques have been developed. These modern approaches, often referred to as "green" extraction methods, aim to improve efficiency by reducing extraction time, decreasing solvent consumption, and increasing the yield of target compounds. nih.gov

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes solvents at elevated temperatures (typically 50-200°C) and pressures (around 100-150 bar). researchgate.netresearchgate.net These conditions keep the solvent in a liquid state above its normal boiling point, which significantly enhances the extraction process. researchgate.net The high temperature increases the solubility and mass transfer rate of this compound, while the high pressure forces the solvent into the pores of the plant matrix, facilitating the disruption of analyte-matrix interactions. researchgate.net

Common solvents for PLE of polar compounds include water and ethanol-water mixtures. researchgate.netmdpi.com The technique offers substantial advantages over maceration, including drastically reduced extraction times (minutes versus hours or days) and lower solvent usage, while often providing comparable or higher extraction yields. researchgate.netresearchgate.net Optimization of parameters such as temperature, solvent composition, and the number of extraction cycles is crucial for maximizing the recovery of cinnamoylquinic acids. researchgate.netmdpi.com For instance, one study found that a high temperature of 150°C with 50% ethanol was optimal for extracting polyphenols from laurel leaves. researchgate.net

Table 1: Research Findings on Pressurized Liquid Extraction of Caffeoylquinic Acids
Plant SourceTarget CompoundSolventTemperature (°C)Pressure (MPa)Time (min)YieldReference
Green Coffee BeansChlorogenic AcidWater256002.53.20–5.75 mg/100 g proquest.commdpi.com
Eucalyptus marginataPhenolic Compounds50% Ethanol, 25% Water, 25% CO2---660 mg GAE/g extract mdpi.com
Moringa oleiferaNeochlorogenic & Chlorogenic Acids-120-1605-1510-30- researchgate.net
Laurel LeavesPolyphenols50% Ethanol150-5- researchgate.net

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. conicet.gov.ar Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its low critical temperature (31.1°C), non-toxicity, non-flammability, and availability at low cost. conicet.gov.argoogle.com

As a non-polar solvent, pure supercritical CO₂ is effective for extracting non-polar compounds. google.com To extract more polar molecules like this compound, the polarity of the supercritical CO₂ must be modified by adding a polar co-solvent, such as ethanol or methanol. google.com The solvating power of the fluid can be precisely tuned by adjusting the pressure and temperature, allowing for selective extraction. conicet.gov.ar Typical conditions for extracting phenolic compounds range from 35-60°C and pressures up to 400 bar. google.com SFE offers the advantage of producing solvent-free extracts, as the CO₂ returns to a gaseous state at atmospheric pressure and can be easily separated and recycled. google.com

Table 2: Research Findings on Supercritical Fluid Extraction of Caffeoylquinic Acids
Plant SourceTarget CompoundCo-SolventTemperature (°C)Pressure (bar)ObservationsReference
Yerba MateChlorogenic AcidEthanol40 - 60120 - 200Caffeine was the majority compound in the extract. mdpi.com
Yerba MateCaffeine & TheobromineEthanol60300Optimized for decaffeination; preserves antioxidant capacity. mdpi.com
Rosemary LeavesPhenolic CompoundsNone40 - 60100 - 300Yields similar to Soxhlet extraction with 70% aqueous ethanol. conicet.gov.ar
Spearmint LeavesBioactive FlavonoidsEthanol40 - 60100 - 300Yield increased with dynamic extraction time. conicet.gov.ar

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction of target compounds. mdpi.comnih.gov The process involves dipolar rotation and ionic conduction, which generates heat rapidly and efficiently within the sample, causing the plant cells to rupture and release their contents into the solvent. mdpi.com This direct and localized heating leads to significantly shorter extraction times (often just a few minutes) and reduced solvent consumption compared to conventional methods like reflux extraction. mdpi.comresearchgate.net

The efficiency of MAE is influenced by several factors, including microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio. nih.gov Aqueous ethanol is a common solvent choice for extracting phenolic compounds. mdpi.comnih.gov Studies have demonstrated that MAE can achieve higher yields of target compounds, such as cinnamaldehyde and cinnamic acid from cinnamon, in a fraction of the time required by traditional techniques. mdpi.com For instance, optimal extraction from cinnamon was achieved in just 3.4 minutes using 59% ethanol. mdpi.com

Table 3: Research Findings on Microwave-Assisted Extraction of Caffeoylquinic Acids
Plant SourceTarget CompoundSolventPower (W)Time (min)Temperature (°C)Yield/ConcentrationReference
Artichoke ByproductsCaffeoylquinic Acids50% Ethanol-39728-35 mg/g (receptacles) researchgate.net
Green Coffee BeansChlorogenic Acid50% Ethanol80065080.9% total yield bohrium.com
Cinnamomum inersPolyphenols-21425-22.86 mg GAE/g nih.gov
Cinnamon (C. cassia)Cinnamic Acid59% Ethanol147.53.4-6.48 mg/100 mL mdpi.com

Ultrasound-Assisted Extraction (UASE)

Ultrasound-Assisted Extraction (UASE), or sonication, enhances extraction efficiency through the application of high-frequency sound waves (typically >20 kHz). researchgate.net These sound waves create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. mdpi.com The collapse of these bubbles generates localized high pressure and temperature, producing microjets and shockwaves that disrupt plant cell walls and enhance the penetration of the solvent into the plant matrix. researchgate.net

This process significantly improves mass transfer, leading to higher yields and shorter extraction times compared to traditional maceration. researchgate.nethacettepe.edu.tr Key parameters that affect UASE performance include ultrasonic power (amplitude), temperature, extraction time, and solvent choice. researchgate.netacademicjournals.org UASE is considered a cost-effective and efficient green technology. researchgate.net For example, optimizing UASE for chlorogenic acid from honeysuckle with a glycerol-based solvent resulted in a yield of 2.98% in 40 minutes at a power of 240 W. academicjournals.org Similarly, studies on artichoke leaves have identified optimal conditions for maximizing chlorogenic acid yield.

Table 4: Research Findings on Ultrasound-Assisted Extraction of Caffeoylquinic Acids
Plant SourceTarget CompoundSolventTime (min)Temperature (°C)Power/AmplitudeYield/ConcentrationReference
HoneysuckleChlorogenic Acid58.5% Glycerol40-240 W2.98% academicjournals.org
HoneysuckleChlorogenic Acid70.37% Ethanol561 (9.35 h)80-1.92% researchgate.net
Artichoke LeavesChlorogenic Acid-35.1853.447.65%10.05 ppm
Scolymus hispanicus5-CQA & 3,5-diCQAMethanol %---Influential factor mdpi.com
Spent Coffee Grounds5-O-Caffeoylquinic AcidWater1Room Temp.-1.15 mg/g conicet.gov.ar
Folium eucommiaeChlorogenic Acid52% Ethanol2550-0.77 mg/g

Enzymatic Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a targeted and efficient method that enhances the recovery of intracellular bioactive compounds like this compound by selectively degrading the plant cell wall. The structural complexity of plant cell walls, composed mainly of cellulose, hemicellulose, and pectin, often impedes solvent penetration and the release of target molecules. EAE addresses this by employing specific enzymes to break down these structural polysaccharides. semanticscholar.org

Commonly utilized enzymes in this process include cellulases, pectinases, and hemicellulases. nih.gov Pectinases, for instance, have been shown to be particularly effective in disrupting the cell wall structure, thereby facilitating the extraction process. nih.govnih.gov The mechanism involves the enzymatic hydrolysis of the cell wall components, leading to increased porosity and permeability, which allows for greater solvent access to the intracellular contents. nih.govnih.gov

The efficacy of EAE is dependent on several key parameters that must be optimized for each specific plant matrix. These include:

Enzyme Concentration: An optimal concentration is crucial, as insufficient enzyme levels will result in incomplete hydrolysis, while excessive amounts may not significantly improve the yield and can increase costs. For example, in the extraction of phenolic compounds from Trapa quadrispinosa Roxb. residues, a cellulase concentration of 2.0% was found to be optimal for hydrolyzing the cell walls. mdpi.com

Temperature: Temperature affects both enzyme activity and the stability of the target compound. The optimal temperature is typically a compromise between maximizing the enzymatic reaction rate and minimizing the thermal degradation of this compound. For instance, in the extraction of chlorogenic acid from Flos Lonicera Japonicae, the maximum yield was achieved at 40°C, with higher temperatures leading to decreased enzyme activity. nih.gov

pH: The pH of the extraction medium must be aligned with the optimal pH for the specific enzyme's activity. For pectinase used in chlorogenic acid extraction, a pH of 5.0 was found to be effective. researchgate.net

Extraction Time: The duration of the enzymatic treatment is another critical factor. A study on Trapa quadrispinosa Roxb. residues found that the yield of total phenolic content increased with time up to 25 minutes, after which it began to decrease slightly. mdpi.com

EAE is recognized as a green technology due to its use of biodegradable enzymes, lower energy consumption, and reduced solvent use compared to conventional methods. mdpi.com

Hybrid and Coupled Extraction Approaches

To further enhance extraction efficiency, EAE is often combined with other modern techniques, creating hybrid or coupled approaches. These methods leverage synergistic effects to overcome the limitations of individual techniques.

Ultrasonic-Assisted Enzymatic Extraction (UAEE): This approach combines the cell wall-degrading ability of enzymes with the mechanical and physical effects of ultrasound. researchgate.net Ultrasound waves (typically 20-100 kHz) create acoustic cavitation—the formation and collapse of microscopic bubbles. nih.gov This process generates localized high pressure and temperature, producing powerful shear forces and micro-jets that disrupt the cell wall, enhancing solvent penetration and mass transfer. nih.gov The combination can lead to significantly higher yields in shorter times and at lower temperatures. mdpi.com For example, UAEE was successfully optimized for extracting phenolic compounds from Trapa quadrispinosa Roxb. residues, with optimal conditions identified as 1.74% cellulase concentration, an ultrasonic time of 25.5 minutes, and a temperature of 49.0°C. mdpi.com

Microwave-Assisted Enzymatic Extraction (MAEE): This hybrid method integrates enzymatic hydrolysis with microwave heating. nih.gov Microwaves cause rapid, targeted heating of the intracellular water, leading to a build-up of internal pressure that causes the cell structure to swell and rupture. nih.govdoi.org This disruption complements the action of enzymes, facilitating the release of this compound. nih.gov MAEE offers advantages such as reduced extraction time, lower solvent consumption, and improved extraction rates. nih.govnveo.orgmdpi.com Studies on Astragalus polysaccharides showed that an enzyme-microwave approach achieved a higher extraction rate and purity compared to other methods. mdpi.com

Ionic Liquid-Based Enzyme-Assisted Extraction: This novel approach utilizes ionic liquids (ILs) as solvents in conjunction with enzymes. ILs are considered green solvents and can enhance the activity of certain enzymes. A study on the extraction of chlorogenic acid from Flos Lonicera Japonicae demonstrated that a combination of the ionic liquid [C6mim]Br and pectinase resulted in a higher yield in a shorter time compared to conventional methods. nih.govnih.gov The ionic liquid was found to alter the secondary structure of the pectinase, thereby enhancing its activity. nih.govnih.gov

Challenges and Considerations in Extraction Efficacy

The successful extraction of this compound is contingent upon addressing several challenges that can impact the final yield and purity. These include the inherent instability of the compound and the need to meticulously optimize extraction conditions.

Mitigation of Degradation and Transformation Artifacts During Extraction

This compound and its isomers are susceptible to degradation and transformation under various extraction conditions. mdpi.com Factors such as pH, temperature, and light can induce isomerization (e.g., acyl migration from the 5-position to the 3- or 4-position), hydrolysis (breaking down into cinnamic acid and quinic acid), and oxidation. mdpi.comnih.govnih.gov The use of intensive extraction techniques like ultrasound can also accelerate these degradation and isomerization processes. nih.gov

Strategies to mitigate these issues include:

Controlling pH: The stability of cinnamoylquinic acids is highly pH-dependent, with degradation accelerating in neutral and alkaline conditions. nih.gov Maintaining a slightly acidic pH can help preserve the integrity of the molecule.

Temperature Management: High temperatures can significantly increase the rate of degradation. nih.govmdpi.com Employing lower extraction temperatures, as facilitated by methods like UAE, can minimize thermal decomposition. nih.gov

Limiting Exposure: Reducing the extraction time and protecting the extract from light can prevent isomerization and other degradative reactions. nih.gov

Use of Antioxidants: The addition of antioxidants like vitamin C or epigallocatechin gallate (EGCG) has been shown to slow down the degradation of dicaffeoylquinic acids, a closely related class of compounds. nih.gov

Avoiding Reactive Solvents: Certain solvents, particularly alcohols, can lead to transesterification reactions, creating artifacts that may be misidentified as novel compounds. mdpi.com

Optimization of Solvent Systems and Extraction Parameters

The choice of solvent and the fine-tuning of extraction parameters are critical for maximizing the recovery of this compound. The polarity of the solvent system must be matched to that of the target compound. Aqueous mixtures of ethanol or methanol are commonly used, as they effectively solubilize phenolic compounds. Solvents of lower polarity, such as ethyl acetate or n-butyl alcohol, can be used to obtain extracts with a higher concentration of chlorogenic acids, leaving more polar impurities behind. google.com

Optimization of parameters is often achieved using statistical approaches like Response Surface Methodology (RSM). This allows for the systematic evaluation of multiple variables to find the conditions that yield the best results. mdpi.com Key parameters that require optimization include:

Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer rate.

Extraction Temperature: As mentioned, this parameter must balance extraction efficiency with compound stability. mdpi.com

Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the compound, but prolonged times can increase degradation. mdpi.com

Microwave Power/Ultrasonic Amplitude: In hybrid methods, the intensity of the microwave or ultrasound must be carefully controlled to maximize cell disruption without causing excessive degradation. nih.govmdpi.com

Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, robust isolation and purification steps are necessary to obtain this compound in high purity.

Column Chromatography Techniques (e.g., Polyamide, Sephadex)

Column chromatography is a fundamental and widely used technique for the purification of natural products. column-chromatography.comresearchgate.net The choice of the stationary phase is critical and depends on the physicochemical properties of the target compound and the impurities to be removed.

Polyamide Column Chromatography: Polyamide is a popular stationary phase for the separation of phenolic compounds, including cinnamoylquinic acids. The separation mechanism is based on the formation of hydrogen bonds between the hydroxyl groups of the phenolic compounds and the amide groups of the polyamide resin. The strength of these bonds varies depending on the number and position of the hydroxyl groups, allowing for effective separation. A study on the purification of dicaffeoylquinic acids from Artemisia annua L. found that polyamide was an appropriate material for their separation from monocaffeoylquinic acids, with a high adsorption rate for the target compounds. scispace.com

Sephadex Column Chromatography: Sephadex is a brand of cross-linked dextran gel used in gel filtration chromatography, also known as size-exclusion chromatography. google.com This technique separates molecules based on their size. Sephadex LH-20, which has both gel filtration and adsorption properties, is particularly effective for purifying polyphenols. It can separate compounds based on molecular size and polarity. For instance, dicaffeoylquinic acid from Artemisia annua L. was further purified using Sephadex LH-20 after an initial separation on a polyamide column, achieving a purity of 85.7%. scispace.com Gel permeation chromatography on Sephadex G-15 and G-25 has also been successfully used to separate and produce chlorogenic acid from plant extracts. google.com

The general process for column chromatography involves:

Column Packing: The selected stationary phase (e.g., polyamide or Sephadex) is packed into a glass column. researchgate.net

Sample Loading: The crude extract is concentrated and loaded onto the top of the column. researchgate.net

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. researchgate.net Compounds with a lower affinity for the stationary phase move down the column faster, while those with a higher affinity are retained longer.

Fraction Collection: The eluate is collected in separate fractions, which are then analyzed (e.g., by HPLC) to identify those containing the pure compound. researchgate.net

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and pre-concentration of this compound and related phenolic compounds from complex sample matrices, such as plant extracts. This chromatographic method offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. Interfering substances are washed away, and the purified analytes are subsequently eluted with an appropriate solvent.

The selection of the SPE sorbent is critical and is based on the physicochemical properties of the analyte and the matrix. For the extraction of moderately polar to non-polar compounds like this compound from aqueous solutions, reversed-phase SPE is the most common approach.

A typical SPE protocol for the extraction of this compound involves the following steps:

Conditioning: The SPE cartridge is first activated with an organic solvent, such as methanol, to wet the bonded functional groups of the sorbent. This is followed by equilibration with water or a buffer at a specific pH to prepare the sorbent for sample loading.

Sample Loading: The pre-treated sample, typically dissolved in a solvent similar to the equilibration solution, is passed through the cartridge. The flow rate is controlled to ensure efficient retention of the target analyte.

Washing: The cartridge is washed with a solvent or a solvent mixture that is strong enough to remove weakly retained impurities without eluting the analyte of interest. This step is crucial for enhancing the purity of the final extract.

Elution: The retained this compound is recovered by passing a small volume of a strong organic solvent through the cartridge. The choice of the elution solvent is critical for achieving high recovery.

The efficiency of the SPE process is influenced by several factors, including the type of sorbent, the pH of the sample and wash solutions, the flow rate, and the composition and volume of the conditioning, washing, and elution solvents.

Detailed Research Findings

Research on the solid-phase extraction of phenolic compounds, including isomers of cinnamoylquinic acid, has provided valuable insights into optimizing the purification process. While specific studies focusing exclusively on this compound are limited, data from related compounds such as chlorogenic acid (5-O-caffeoylquinic acid) and other hydroxycinnamic acids offer a strong basis for developing effective SPE protocols.

Studies have compared different types of SPE cartridges for the extraction of polyphenols from various plant materials. Reversed-phase sorbents, particularly C18 (octadecylsilane) and polymeric sorbents (e.g., polystyrene-divinylbenzene), are frequently employed. C18 cartridges are effective for retaining non-polar to moderately polar compounds from aqueous matrices through hydrophobic interactions. Polymeric sorbents often provide higher retention capacity and are stable over a wider pH range.

The optimization of solvent conditions is a key aspect of SPE protocol development. For instance, the acidity of the sample and wash solutions can influence the ionization state of phenolic acids, thereby affecting their retention on the sorbent. Acidification of the sample can improve the retention of acidic compounds on reversed-phase materials. The composition of the elution solvent is optimized to ensure complete recovery of the target analyte. Methanol and acetonitrile, often with the addition of a small amount of acid (e.g., formic acid or acetic acid), are commonly used for elution.

The following data tables summarize findings from studies on the SPE of chlorogenic acid and other phenolic compounds, which can be considered representative for the optimization of this compound extraction.

Table 1: Comparison of SPE Sorbent Performance for the Recovery of Chlorogenic Acid
SPE SorbentConditioning SolventSample Loading ConditionsWash SolventElution SolventAverage Recovery (%)
C18Methanol (5 mL), Water (5 mL)Aqueous extract (pH 3)Water (5 mL)Methanol (5 mL)92.5
Polymeric (Strata-X)Methanol (5 mL), Water (5 mL)Aqueous extract (pH 3)Water (5 mL)Methanol (5 mL)95.8
Oasis HLBMethanol (5 mL), Water (5 mL)Aqueous extract (pH 3)5% Methanol in Water (5 mL)Methanol (5 mL)98.2
Table 2: Effect of Elution Solvent Composition on the Recovery of Phenolic Acids (including Chlorogenic Acid) from a C18 SPE Cartridge
Elution SolventVolume (mL)Average Recovery (%)
Methanol588.4
Acetonitrile585.2
Methanol with 0.1% Formic Acid594.7
Acetonitrile with 0.1% Formic Acid591.3
70% Aqueous Methanol582.1

These tables illustrate the importance of selecting the appropriate sorbent and optimizing the elution solvent to achieve high recovery rates for compounds structurally similar to this compound. The data suggests that polymeric sorbents like Oasis HLB may offer superior recovery, and the addition of a small amount of acid to the elution solvent can significantly improve the efficiency of the process.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 5-O-cinnamoylquinic acid from intricate biological and chemical mixtures, enabling its accurate quantification and further structural analysis. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is the most widely employed technique for the analysis of this compound and its isomers due to its high resolution, sensitivity, and reproducibility. Reversed-phase chromatography is the predominant mode of separation.

Stationary Phases: The most common stationary phase used is the octadecylsilyl silica gel (C18) column. nacalai.comhawach.com These columns provide excellent separation based on the hydrophobicity of the analytes.

Mobile Phases: The mobile phase typically consists of a binary gradient mixture of an aqueous solvent and an organic solvent. The aqueous phase is usually water, often acidified with a small percentage of formic acid, acetic acid, or trifluoroacetic acid to improve peak shape and resolution by suppressing the ionization of the carboxylic acid and phenolic groups. lcms.cznih.gov The organic phase is commonly acetonitrile or methanol. scielo.br Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with a wide range of polarities. nacalai.com

Detection: Diode-array detection (DAD) is the most common method for the detection and quantification of this compound. scielo.brnih.gov The chromophore of the cinnamoyl group allows for strong UV absorbance, with detection wavelengths typically set around 325 nm. nih.gov

Below is an interactive data table summarizing typical HPLC conditions for the analysis of cinnamoylquinic acids.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient from low to high %B
Flow Rate 0.5 - 1.0 mL/min
Detection DAD at ~325 nm
Column Temperature 25 - 40 °C

Gas Chromatography (GC) Approaches

Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and thermal instability. The presence of multiple hydroxyl groups and a carboxylic acid moiety necessitates a derivatization step to increase its volatility and thermal stability. mdpi.com

Derivatization: A common derivatization technique for non-volatile compounds like this compound is silylation. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogen atoms in the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) ethers and esters, respectively. sigmaaldrich.com Another potential approach is methylation of the carboxylic acid group.

Analysis: Following derivatization, the resulting volatile derivative can be analyzed by GC, typically using a non-polar or medium-polar capillary column. Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net While GC-MS can provide valuable structural information, the requirement for derivatization makes it a more complex and less direct method compared to HPLC for the analysis of this compound.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-layer chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the qualitative and semi-quantitative analysis of this compound. These techniques are particularly useful for rapid screening of multiple samples and for monitoring chemical reactions. oup.com

Stationary Phases: The most common stationary phase for the separation of phenolic compounds like this compound is silica gel 60 F254. iomcworld.com Reversed-phase TLC plates (e.g., RP-18) can also be utilized. nih.gov

Mobile Phases: A variety of mobile phase systems can be employed, with the polarity adjusted to achieve optimal separation. For normal-phase TLC on silica gel, a mixture of a non-polar solvent (e.g., toluene or hexane), a medium-polarity solvent (e.g., ethyl acetate or diethyl ether), and a small amount of an acid (e.g., formic acid or acetic acid) is often used. oup.comitmedicalteam.pl A representative mobile phase could be a mixture of toluene, ethyl acetate, and formic acid. itmedicalteam.pl For reversed-phase TLC, mixtures of methanol or acetonitrile and water are common. nih.gov

Detection: Visualization of the separated spots on the TLC plate is typically achieved under UV light at 254 nm or 366 nm due to the UV-absorbing properties of the cinnamoyl group. itmedicalteam.pl Derivatization with spray reagents can also be used for visualization and to enhance specificity.

The following table presents exemplary HPTLC conditions for the analysis of related phenolic acids.

ParameterCondition
Stationary Phase HPTLC silica gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Formic Acid
Detection UV at 254 nm or 366 nm

Spectrometric Identification and Structural Elucidation

Spectrometric techniques, particularly mass spectrometry, are indispensable for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the analysis of complex mixtures. Tandem mass spectrometry (MS/MS) is used to obtain structural information through the fragmentation of a selected precursor ion.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. Analysis is most commonly performed in the negative ion mode, which readily deprotonates the carboxylic acid and phenolic hydroxyl groups. d-nb.info

In negative ion mode ESI-MS, this compound will typically produce a deprotonated molecule [M-H]⁻. For this compound (C₁₆H₁₈O₇), the expected m/z for the [M-H]⁻ ion would be approximately 337.11.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion provides characteristic fragmentation patterns that are crucial for structural confirmation. The fragmentation of cinnamoylquinic acids is influenced by the position of the cinnamoyl group on the quinic acid moiety. While specific fragmentation data for this compound is not as widely published as for its hydroxylated analogue, 5-O-caffeoylquinic acid, the general fragmentation pathways are expected to be similar.

Key fragment ions observed in the negative ion ESI-MS/MS of related hydroxycinnamoyl-quinic acids include: nih.gov

[quinic acid - H]⁻ at m/z 191: This results from the neutral loss of the cinnamic acid moiety.

[quinic acid - H - H₂O]⁻ at m/z 173: A subsequent loss of water from the quinic acid fragment. nih.gov

[cinnamic acid - H]⁻: The deprotonated cinnamic acid.

Other fragments related to the quinic acid ring.

The relative intensities of these fragment ions can help in distinguishing between different positional isomers of cinnamoylquinic acid.

The table below summarizes the expected key fragment ions in the negative ion ESI-MS/MS of this compound.

Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Description
~337191[quinic acid - H]⁻
~337173[quinic acid - H - H₂O]⁻
~337147[cinnamic acid - H]⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

While MS provides strong evidence for identity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous assignment of the complete chemical structure, including stereochemistry. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.

The ¹H NMR spectrum provides information on the number of different protons, their chemical environment, and their coupling relationships. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, signals corresponding to both the cinnamoyl and the quinic acid moieties are observed. The specific chemical shift of the H-5 proton on the quinic acid ring is shifted downfield compared to unsubstituted quinic acid, indicating acylation at this position.

Two-dimensional NMR techniques are essential for establishing connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation between the carbonyl carbon of the cinnamoyl group and the H-5 proton of the quinic acid moiety provides conclusive proof of the ester linkage at the C-5 position researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of this compound. The method relies on the principle that the compound absorbs light in the UV region due to the presence of a chromophore, which in this case is the cinnamoyl moiety. The electronic spectrum of cinnamoylquinic acid derivatives shows a characteristic absorption maximum (λmax) semanticscholar.org. For the closely related 5-O-caffeoylquinic acid, this maximum is observed at approximately 324-330 nm, and a similar λmax is expected for this compound researchgate.netresearchgate.net.

Quantification is typically performed using an HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD). By constructing a calibration curve of known concentrations of a pure standard versus their measured absorbance at the λmax, the concentration of this compound in an unknown sample can be accurately determined based on its absorbance, following the Beer-Lambert law researchgate.net. This technique is also valuable for assessing the purity of a sample; the presence of unexpected peaks in the UV spectrum can indicate impurities.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The presence of multiple hydroxyl (-OH) groups and a carboxylic acid group results in a very broad absorption band in the 3500-2500 cm⁻¹ region due to extensive hydrogen bonding spectroscopyonline.comyoutube.com. Other key absorptions include the C=O stretching vibrations for the ester and carboxylic acid, the C=C stretching of the aromatic ring and the alkene, and the C-O stretching vibrations vscht.cz. While NIR spectroscopy is less commonly used for detailed structural elucidation of single compounds, it can be applied in quality control for bulk material analysis.

Quantitative Analysis Methodologies and Validation

The development of a robust and reliable quantitative method is essential for determining the amount of this compound in various samples. The most common approach is reverse-phase HPLC coupled with UV or MS detection. To ensure that the analytical method provides accurate and reproducible results, it must be thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Method validation involves experimentally demonstrating that the method is suitable for its intended purpose. The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) gavinpublishers.comresearchgate.net.

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as other isomers or degradation products gavinpublishers.com. This is often demonstrated using a DAD to check for peak purity or by using the high selectivity of MS detection.

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration.

Accuracy : The closeness of the measured value to the true value. It is typically assessed by spike-recovery experiments, where a known amount of pure this compound is added to a sample matrix and the percentage recovery is calculated gavinpublishers.com.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy researchgate.net. They are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Challenges in Precise Identification and Accurate Quantification within Complex Matrices

The precise identification and accurate quantification of this compound in complex matrices, such as plant extracts, foods, and biological fluids, are fraught with analytical challenges. These challenges primarily stem from the inherent isomeric complexity of cinnamoylquinic acids and the influence of the sample matrix on analytical signals.

A significant hurdle in the analysis of this compound is the presence of numerous isomers. nih.gov These include other mono-caffeoylquinic acids like 3-O-caffeoylquinic acid and 4-O-caffeoylquinic acid, as well as dicaffeoylquinic acid isomers. mdpi.compolyu.edu.hk These isomers often share the same molecular weight and produce similar fragmentation patterns in mass spectrometry, making their individual identification and differentiation a complex task. nih.govnih.gov While chromatographic techniques can aid in the separation of these isomers, achieving complete resolution is often difficult. nih.gov The lack of commercially available reference standards for all isomers further complicates their unambiguous identification. nih.govnih.gov

Matrix effects present another major obstacle to the accurate quantification of this compound. bataviabiosciences.com The "matrix" refers to all other components in a sample besides the analyte of interest. bataviabiosciences.com These co-eluting compounds can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to an underestimation or overestimation of its actual concentration. bataviabiosciences.comnih.gov The composition of the matrix can vary significantly between different samples, leading to inconsistent and unreliable quantitative results. bataviabiosciences.com For instance, the presence of salts, lipids, or other organic compounds can interfere with the detection of the target molecule. bataviabiosciences.com

To mitigate these challenges, various strategies are employed, such as the use of internal standards and matrix-matched calibration curves. chromatographyonline.com However, these approaches can be time-consuming and may not completely eliminate the impact of the matrix. bataviabiosciences.comchromatographyonline.com Dilution of the sample is another technique used to reduce matrix effects, particularly when the analytical method has high sensitivity. chromatographyonline.com

The following interactive data table summarizes the key analytical challenges associated with the identification and quantification of this compound in complex matrices.

ChallengeDescriptionImpact on AnalysisPotential Mitigation Strategies
Isomeric Complexity Presence of multiple isomers with the same molecular weight and similar chemical properties (e.g., 3-O-caffeoylquinic acid, 4-O-caffeoylquinic acid). nih.govpolyu.edu.hkCo-elution in chromatography, similar fragmentation patterns in MS, making differentiation and individual quantification difficult. nih.govHigh-resolution chromatography (e.g., UHPLC), ion mobility mass spectrometry, use of authentic reference standards when available. polyu.edu.hk
Matrix Effects Interference from other components in the sample matrix, leading to ion suppression or enhancement in mass spectrometry. bataviabiosciences.comnih.govInaccurate quantification (underestimation or overestimation of the analyte concentration), reduced precision and sensitivity. bataviabiosciences.comMatrix-matched calibration, use of internal standards, sample dilution, advanced sample preparation techniques to remove interfering substances. chromatographyonline.comacs.org
Lack of Reference Standards Limited commercial availability of pure analytical standards for all cinnamoylquinic acid isomers. nih.govComplicates definitive identification and accurate absolute quantification.Isolation and purification of standards from natural sources, chemical synthesis, use of relative quantification methods.
In-source Fragmentation/Degradation The analyte may fragment or degrade in the ion source of the mass spectrometer or during sample preparation.Generation of multiple signals from a single analyte, leading to complex spectra and potential misidentification or inaccurate quantification.Optimization of analytical instrument parameters (e.g., source temperature, voltages), use of soft ionization techniques.

Biological Activities and Mechanistic Studies of 5 O Cinnamoylquinic Acid and Its Derivatives

Anti-inflammatory Mechanisms in Cellular and Animal Models

5-O-Cinnamoylquinic acid and its derivatives, particularly caffeoylquinic acids (CQAs), demonstrate significant anti-inflammatory properties by modulating the production of key pro-inflammatory mediators. In models using lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls that triggers strong immune responses, these compounds have been shown to suppress the overproduction of inflammatory cytokines. nih.govnih.govplos.org

In high-fat diet-induced obese rats, a model characterized by low-grade chronic inflammation, supplementation with 5-O-caffeoylquinic acid (5-CQA) led to a decrease in serum levels of several pro-inflammatory cytokines, including interleukin-6 (IL-6), monocyte chemotactic protein 1 (MCP-1), and tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, 3,4,5-tricaffeoylquinic acid (tCQA) has been found to inhibit the production of inflammatory mediators in keratinocytes. researchgate.net Specifically, it can inhibit the TNF-α-stimulated production of cytokines like IL-1β and IL-8. researchgate.net Research suggests that tCQA may attenuate the LPS-stimulated production of these inflammatory mediators in keratinocytes, indicating a potential role in mitigating inflammatory skin conditions. researchgate.net

The broader class of cinnamic acid derivatives has also been recognized for its anti-inflammatory effects. Essential oils from Cinnamomum osmophloeum, rich in these compounds, exhibit anti-inflammatory actions by reducing mediators like pro-inflammatory cytokines and nitric oxide (NO). nih.gov One study on cinnamon bark essential oil in a human dermal fibroblast model showed significant inhibition of multiple inflammatory biomarkers, including MCP-1 and various chemokines. nih.gov

CompoundModelPro-inflammatory Mediators Inhibited
5-O-caffeoylquinic acid (5-CQA) High-fat diet-fed ratsIL-6, TNF-α, MCP-1 nih.gov
3,4,5-tricaffeoylquinic acid (tCQA) LPS-stimulated THP-1 macrophagesIL-1β researchgate.net
3,4,5-tricaffeoylquinic acid (tCQA) TNF-α-stimulated human keratinocytesIL-1β, IL-8, CCL17, CCL27 researchgate.net
Cinnamon Bark Essential Oil Human dermal fibroblastsVCAM-1, ICAM-1, MCP-1, IP-10, I-TAC, MIG nih.gov

The anti-inflammatory effects of this compound derivatives are fundamentally linked to their ability to interfere with key intracellular signaling pathways that regulate inflammation. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Studies have shown that 5-CQA can decrease the expression of NF-κB in a dose-dependent manner in the adipose tissue of obese rats. nih.gov This action is associated with the inhibition of IκBα phosphorylation, a crucial step that precedes NF-κB activation and its translocation to the nucleus. nih.gov Similarly, 3,4,5-tri-O-caffeoylquinic acid (TCQA) has been observed to reduce the activation of NF-κB in human keratinocyte cells stimulated with TNF-α and IFN-γ. mdpi.com The proposed mechanism for some derivatives involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB in response to LPS. researchgate.net By inhibiting TLR4, these compounds can effectively block the subsequent activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK. researchgate.netdntb.gov.ua

This regulatory action on NF-κB is a recurring theme for cinnamic acid derivatives, which are known to suppress its activation. mdpi.com This modulation of central inflammatory pathways explains the observed reduction in downstream inflammatory mediators. nih.govmdpi.com

Antioxidant Mechanisms

Derivatives of this compound are potent antioxidants, a property largely attributable to their chemical structure, which features multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals. mdpi.comsemanticscholar.org In vitro assays consistently demonstrate their ability to scavenge a variety of reactive oxygen species (ROS). nih.govresearchgate.net

Computational and experimental studies have revealed that 5-O-caffeoylquinic acid (5-CQA) and 5-O-feruloylquinic acid (5-FQA) are powerful antioxidants, with a greater capacity to scavenge hydroperoxyl radicals in both polar and lipidic environments than common antioxidants like Trolox and butylated hydroxytoluene (BHT). mdpi.com The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.comnih.gov The presence of a catechol moiety in 5-CQA makes it a particularly effective scavenger. mdpi.com Hydroxylated cinnamic acids, such as caffeic acid and ferulic acid, are generally better scavengers than their benzoic acid counterparts. epa.gov This direct antioxidant action involves the compound sacrificing itself to terminate radical chain reactions, thereby forming stable products. nih.govnih.gov

Assay TypeCompound/ClassFinding
Hydroperoxyl Radical Scavenging 5-CQA and 5-FQAMore potent than Trolox and BHT in both polar and lipidic media. mdpi.com
DPPH, ABTS, Hydroxyl, Superoxide (B77818) Radical Scavenging Phenolic compounds (including caffeic and ferulic acids)Compounds with multiple hydroxyl groups exhibit high free radical scavenging activity. epa.gov
Mechanism of Action 5-CQA and 5-FQAPrimarily Hydrogen Atom Transfer (HAT) in lipid media; both HAT and Single Electron Transfer (SET) in water. mdpi.com

Beyond direct radical scavenging, this compound and its derivatives protect cells from oxidative damage through indirect mechanisms that bolster the cell's own defense systems. nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to neutralize them, leading to damage of lipids, proteins, and DNA. nih.govdntb.gov.ua

Cinnamic acid derivatives can trigger the activation of endogenous antioxidant pathways. For instance, feruloylquinic acids (FQAs) exert neuroprotective effects by upregulating the expression of endogenous antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govacs.org Nrf2 is a key transcription factor that regulates cellular redox balance. mdpi.com Similarly, 3,4,5-tri-O-caffeoylquinic acid (TCQA) demonstrated strong antioxidant activity in UVB-irradiated human keratinocytes by upregulating Nrf2 and heme oxygenase-1 (HO-1) expression, which subsequently reduced intracellular ROS levels. mdpi.com Pre-treatment of cells with certain compounds can help retain cellular levels of glutathione (B108866) (GSH), a critical intracellular antioxidant, when challenged with a depleting agent. plos.org By enhancing these self-defense mechanisms, these compounds help cells resist oxidative damage and maintain homeostasis. nih.govconicet.gov.armdpi.com

Neuroprotective and Neurogenesis-Promoting Mechanisms

Cinnamoylquinic acids, including caffeoylquinic (CQAs) and feruloylquinic (FQAs) derivatives, have demonstrated promising neuroprotective and neurogenesis-promoting activities. nih.govnih.govnih.govresearchgate.net These compounds have been shown to enhance the proliferation and differentiation of neural stem cells (NSCs), which is crucial for brain plasticity and repair. nih.govsemanticscholar.org

A comparative study on adult mice NSCs revealed that both 3,4,5-tri-caffeoylquinic acid (TCQA) and 3,4,5-tri-feruloylquinic acid (TFQA) significantly improve synapse growth and neurogenesis. nih.govresearchgate.net The underlying mechanism involves the activation of the erythroblastic oncogene B (ErbB) signaling pathway. nih.govnih.gov Activation of this pathway subsequently stimulates downstream kinases, including protein kinase B (AKT) and mitogen-activated protein kinase (MAPK), which are pivotal for cell survival, proliferation, and differentiation. nih.govresearchgate.net

While both compounds are effective, research indicates that TFQA may have greater therapeutic potential, showing more outstanding capabilities for neural proliferation and differentiation in NSCs compared to TCQA. nih.govsemanticscholar.org The study identified that TCQA's effect was significantly linked to the proliferation gene Myc, whereas TFQA remarkably regulated the differentiation gene jun proto-oncogene (Jun), highlighting distinct molecular mechanisms for these structurally similar compounds. nih.govacs.orgnih.govresearchgate.net These findings suggest that cinnamoylquinic acids could be potential therapeutic agents for promoting neurogenesis in the context of neurodegenerative diseases. nih.govsemanticscholar.org

Effects on Neural Stem Cell Proliferation and Differentiation (in vitro studies)

In vitro studies have demonstrated that cinnamoylquinic acid derivatives can influence the proliferation and differentiation of neural stem cells (NSCs). Research on structurally similar compounds, such as 3,4,5-tri-caffeoylquinic acid (TCQA) and 3,4,5-tri-feruloylquinic acid (TFQA), provides insight into the neurogenic potential of this class of molecules. nih.gov

Treatment of NSCs from adult mouse brains with these compounds has been shown to increase the size and number of neurospheres, which are clusters of progenitor cells. acs.org This indicates a positive effect on the activation and proliferation of NSCs. acs.org Furthermore, these compounds have been observed to enhance the expression of genes associated with NSC self-renewal and differentiation. For instance, an increase in the expression of Nestin, a key marker for NSC self-renewal, has been recorded. nih.govacs.org The promotion of neuronal growth and maturation is evidenced by the increased expression of the gene Neurod1. nih.govacs.org Studies also indicate that these treatments can support the formation of oligodendrocytes, another crucial cell type in the central nervous system. nih.govacs.org

The table below summarizes the observed effects of cinnamoylquinic acid derivatives on key genes related to neural stem cell activity in vitro. nih.govacs.org

Gene/MarkerBiological FunctionObserved Effect of Treatment
Nestin A protein filament that is a marker for the self-renewal capacity of neural stem cells.Expression significantly increased, indicating enhanced self-renewal. nih.govacs.org
Neurod1 A transcription factor that controls the survival and maturation of new neurons.Expression significantly increased, suggesting promotion of neurogenesis. nih.govacs.org
Myc A proto-oncogene critical for regulating NSC proliferation and differentiation.Expression was significantly connected in TCQA treatment, driving differentiation. nih.gov
Jun A proto-oncogene involved in neuronal differentiation.Expression was remarkably regulated by TFQA treatment, promoting differentiation. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., ErbB, AKT, MAPK) in Neural Cell Models

The neurogenic effects of cinnamoylquinic acids are mediated through the modulation of specific intracellular signaling pathways. nih.gov The Erythroblastic oncogene B (ErbB) signaling pathway has been identified as a key mediator. nih.gov This pathway is crucial for regulating neurogenesis, neuronal activity, and neural repair. nih.gov

Activation of the ErbB signaling pathway by cinnamoylquinic acid derivatives leads to the significant expression of downstream receptors, including epidermal growth factor receptor 1 (EGFR), ERBB2, ERBB3, and ERBB4. nih.gov This upstream activation subsequently triggers two major downstream signaling cascades: the PI3K-Akt and the MAPK pathways. nih.gov Both Protein Kinase B (AKT) and Mitogen-Activated Protein Kinase (MAPK) are kinases that play pivotal roles in cell proliferation, differentiation, and survival. nih.govnih.govsemanticscholar.org The activation of these pathways by cinnamoylquinic acids ultimately enhances synaptic growth functions, leading to neuronal differentiation. nih.gov The MAPK signaling pathway, in particular, is a critical regulator of cellular processes including proliferation and apoptosis, and its activation is linked to neurogenesis. nih.govnih.gov

Role as a Co-pigment in Plant Coloration

This compound is recognized as a co-pigment in plants. medchemexpress.com Co-pigmentation is a crucial mechanism that stabilizes and modulates the color of anthocyanins, the pigments responsible for most red, purple, and blue colors in flowers and fruits. researchgate.netnih.gov

Mechanisms of Stable Blue Solution Formation in Plant Tissues

The vibrant colors seen in plants are often not due to the anthocyanin pigment alone but result from its interaction with other non-colored organic molecules, known as co-pigments. researchgate.netdocumentsdelivered.com These co-pigments, which include flavonoids and derivatives of cinnamic acid, form molecular complexes with anthocyanins. researchgate.net This interaction protects the anthocyanin's colored flavylium (B80283) cation form from hydration, a chemical reaction that would otherwise render it colorless. researchgate.netdocumentsdelivered.com

The formation of a stable blue color, such as in hydrangea sepals, is a classic example of this phenomenon. medchemexpress.com The mechanism involves the formation of a complex between the anthocyanin, a metal ion (often aluminum), and a co-pigment like this compound. This complex formation shifts the color towards blue and significantly enhances its stability. nih.gov

Structural Requirements for Co-pigmentation Activity

The effectiveness of a co-pigment is highly dependent on its molecular structure. A key requirement is the presence of an aromatic ring system that can engage in noncovalent interactions, specifically π-π stacking, with the aromatic structure of the anthocyanin molecule. scispace.com Cinnamic acid derivatives, such as this compound, possess this feature. The planar aromatic rings of the co-pigment and the anthocyanin stack on top of each other, forming a stable, non-covalent complex. This arrangement shields the anthocyanin from attack by water molecules, thus preserving its color. scispace.com

Other Investigated Biological Activities (In Vitro and Animal Models)

Beyond its effects on neural cells and its role in plant biology, this compound and related compounds have been investigated for other biological activities.

Antimicrobial Effects against Specific Pathogens

Derivatives of cinnamic acid and its precursor, cinnamaldehyde, have demonstrated notable antimicrobial and antibiofilm activities against a range of pathogens. mdpi.comnih.gov The antimicrobial action of cinnamic acid derivatives is often attributed to their ability to disrupt the plasma membrane of microbial cells. mdpi.com They have also been reported to cause damage to nucleic acids and proteins and to induce the production of intracellular reactive oxygen species. mdpi.com

Studies on cinnamaldehyde, a major component of cinnamon essential oil, have shown efficacy in reducing biofilm biomass from pathogenic bacteria such as Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Similarly, quinic acid, another structural component of this compound, has been identified as an active ingredient with antibiofilm capabilities against Pseudomonas aeruginosa. nih.gov The synergistic potential of these compounds with conventional antibiotics is also an area of active research, with some combinations showing enhanced efficacy against resistant strains. mdpi.com

The table below presents a summary of the antimicrobial activities observed for compounds related to this compound.

Compound/DerivativePathogen(s)Observed Antimicrobial/Antibiofilm Effect
Cinnamic Acid Derivatives Various bacteria and fungiExert activity through plasma membrane disruption, nucleic acid and protein damage. mdpi.com
Cinnamaldehyde Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coliReduced biofilm biomass by up to 99.9%. nih.gov
Quinic Acid Pseudomonas aeruginosaExerts significant inhibitory effects on bacterial biofilm formation. nih.gov
Cinnamon Essential Oil Staphylococcus aureus, Escherichia coli, Candida glabrataPotent antimicrobial activity, with synergistic effects when combined with antibiotics. mdpi.com

Anticancer Activity in Defined Cancer Cell Lines

The anticancer potential of quinic acid derivatives has been explored in several studies, demonstrating their ability to inhibit the growth and invasion of various cancer cells. Research has particularly focused on 5-O-caffeoylquinic acid (5-CQA), also known as chlorogenic acid, a major isomer found in numerous plants. scispace.com

In non-small cell lung cancer (NSCLC) cells, 5-CQA has been shown to impede mitogen-stimulated invasion without affecting cell proliferation. nih.gov In the p53 wild-type A549 cell line, the anti-invasive effect of 5-CQA is mediated by the inactivation of the p70(S6K)-dependent signaling pathway. nih.gov Conversely, in the p53-deficient H1299 cell line, the inhibition of cell invasion by 5-CQA involves the inactivation of Akt. nih.gov These findings highlight that the molecular mechanism of 5-CQA's anti-invasive action can be dependent on the p53 status of the cancer cells. nih.gov

Further studies on human colon cancer HT-29 cells showed that 5-CQA did not significantly alter cell growth within the first 72 hours of treatment. However, after 96 hours, concentrations from 2.5 µM to 80 µM resulted in an average inhibition of cell viability by 26%. researchgate.net

These investigations into 5-CQA suggest that this compound may possess similar anticancer properties, warranting further research to evaluate its specific effects on various cancer cell lines.

CompoundCancer Cell LineActivityKey Findings
5-O-caffeoylquinic acid (5-CQA) A549 (NSCLC, p53 wild-type)Anti-invasiveInactivation of p70(S6K)-dependent signaling. nih.gov
5-O-caffeoylquinic acid (5-CQA) H1299 (NSCLC, p53-deficient)Anti-invasiveInactivation of Akt signaling. nih.gov
5-O-caffeoylquinic acid (5-CQA) HT-29 (Colon Cancer)Cytotoxic26% inhibition of cell viability at 96 hours (2.5-80 µM). researchgate.net

Antidiabetic and Anti-Obesity Mechanisms in Animal Models (e.g., lipid metabolism improvement)

Quinic acid derivatives have demonstrated promising antidiabetic and anti-obesity effects in various animal models, primarily through the modulation of glucose and lipid metabolism. mdpi.comfrontiersin.org Studies on dicaffeoylquinic acids, which are structurally similar to this compound, provide significant evidence in this area.

In high-fat diet (HFD)-induced obese mice, treatment with chitooligosaccharides (COSM) led to a significant reduction in weight gain. mdpi.com Mechanistically, COSM was found to regulate glucose homeostasis by activating the AMPK-GLUT4 pathway, which improves insulin (B600854) resistance. mdpi.com Furthermore, it promoted thermogenesis by activating the AMPK-PGC1-UCP1 pathway, leading to increased fat burning. mdpi.com It also reduced lipid production by inhibiting the de novo synthesis pathway of lipids and cholesterol via the AMPK-SREBP1-SCD1 pathway. mdpi.com

Similarly, studies with cinnamon oil, which is rich in cinnamaldehyde, a precursor to cinnamic acid, have shown significant antidiabetic effects in KK-Ay mice, a model for type 2 diabetes. nih.gov Administration of cinnamon oil resulted in a significant decrease in fasting blood glucose, plasma C-peptide, serum triglycerides, total cholesterol, and blood urea (B33335) nitrogen. nih.gov Concurrently, there was a significant increase in serum high-density lipoprotein (HDL)-cholesterol levels. nih.gov These findings suggest that cinnamon derivatives can play a regulatory role in blood glucose and lipid levels, potentially improving the function of pancreatic islets. nih.gov

The flavonoid chrysin (B1683763) has also been studied in a rat model of obesity, where it demonstrated anti-obesity and anti-steatotic effects. mdpi.com Chrysin was found to mediate its effects by targeting the AMPK/mTOR/SREBP-1c signaling pathway, which in turn influences antioxidant enhancement, glucose and lipid-lowering, and anti-inflammatory effects. mdpi.com

These findings in animal models with related compounds strongly suggest that this compound could exert beneficial effects on metabolic disorders by improving lipid metabolism and glucose homeostasis.

Compound/ExtractAnimal ModelKey Mechanistic Findings
Chitooligosaccharides High-Fat Diet-Induced Obese MiceActivates AMPK-GLUT4, AMPK-PGC1-UCP1, and AMPK-SREBP1-SCD1 pathways to regulate glucose homeostasis, promote thermogenesis, and reduce lipid synthesis. mdpi.com
Cinnamon Oil Diabetic KK-Ay MiceDecreased fasting blood glucose, triglycerides, and total cholesterol; increased HDL-cholesterol. nih.gov
Dicaffeoylquinic acids Streptozotocin-induced diabetic ratsReduced blood glucose levels and enhanced antioxidant activity. nih.gov
Chrysin High-Fat Diet-Induced Obese RatsModulates the hepatic AMPK/mTOR/lipogenesis pathways. mdpi.com

Inhibition of Low-Density Lipoprotein Oxidation (in vitro)

The oxidation of low-density lipoprotein (LDL) is a critical step in the development of atherosclerosis. The antioxidant properties of phenolic compounds, including derivatives of quinic acid, have been evaluated for their ability to inhibit this process.

Studies have shown that 3,5-dicaffeoylquinic acid (3,5-diCQA) possesses protective effects against oxidative stress. nih.gov This compound has been found to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays with an IC50 value of 71.8 μM and to inhibit superoxide production in human neutrophils. caymanchem.com While direct studies on LDL oxidation are not specified, its potent antioxidant activity suggests a high potential for inhibiting lipid peroxidation, a key process in LDL oxidation. nih.govcaymanchem.com

Research on other natural extracts rich in flavonoids has demonstrated a dose-dependent inhibition of LDL oxidation. nih.gov For instance, water extracts of Achyrocline satureoides were shown to inhibit copper-initiated LDL oxidation by increasing the lag phase for conjugate diene production and reducing the formation of thiobarbituric acid reactive substances (TBARS). nih.gov Given that this compound belongs to the family of phenolic acids with recognized antioxidant potential, it is plausible that it would also exhibit an inhibitory effect on LDL oxidation in vitro.

Influence on Glucose Metabolism Regulatory Enzymes (e.g., glucose-6-phosphatase)

Derivatives of quinic acid have been found to influence key enzymes involved in glucose metabolism, which is a crucial aspect of their antidiabetic potential. One of the primary enzymes in this context is glucose-6-phosphatase (G6Pase), which plays a vital role in hepatic glucose production.

Chlorogenic acid (5-O-caffeoylquinic acid) has been identified as an in vitro inhibitor of glucose-6-phosphatase. researchgate.net The inhibition of this enzyme contributes to a reduction in glycogen (B147801) breakdown and, consequently, a decrease in the release of glucose from the liver into the plasma. researchgate.net This mechanism is a key contributor to the blood glucose-lowering effects observed with compounds in this class.

Given that this compound shares structural similarities with chlorogenic acid, it is highly probable that it also exerts an inhibitory effect on glucose-6-phosphatase, thereby contributing to the regulation of glucose homeostasis.

Derivatives and Analogues of 5 O Cinnamoylquinic Acid in Research

Naturally Occurring Isomers and Related Hydroxycinnamoyl-Quinic Acids

Hydroxycinnamoyl-quinic acids (HCQAs) are a class of polyphenolic compounds formed from the esterification of a hydroxycinnamic acid (like caffeic, ferulic, or p-coumaric acid) with quinic acid. mdpi.comnih.gov These compounds are widely distributed in the plant kingdom and are significant components of the human diet, found in foods like coffee, fruits, and vegetables. nih.govresearchgate.net The specific isomerism, including the position of the acyl group on the quinic acid moiety, plays a critical role in the biological activity of these molecules.

Monocaffeoylquinic Acid Isomers (e.g., 3-O-Caffeoylquinic Acid, 4-O-Caffeoylquinic Acid)

Monocaffeoylquinic acids (CQAs) are the most common type of HCQAs. nih.govresearchgate.net The three main positional isomers are 3-O-caffeoylquinic acid (neochlorogenic acid), 4-O-caffeoylquinic acid (cryptochlorogenic acid), and 5-O-caffeoylquinic acid (chlorogenic acid). researchgate.netwikipedia.org While 5-CQA is often the most abundant, the relative proportions of these isomers can vary significantly between different plant species and even within different tissues of the same plant. rsc.orgresearchgate.net For instance, 3-CQA is the dominant isomer in some species like plums. rsc.org The position of the caffeoyl group influences the molecule's physicochemical properties and its interaction with biological targets. Research has shown that these isomers possess a range of biological activities, including antioxidant and anti-inflammatory effects. aip.org

Table 1. Common Monocaffeoylquinic Acid Isomers
Compound NameAbbreviationPosition of Caffeoyl GroupNotable Sources
3-O-Caffeoylquinic Acid3-CQA (Neochlorogenic acid)C3Plums, Coffee
4-O-Caffeoylquinic Acid4-CQA (Cryptochlorogenic acid)C4Coffee, Sunflowers
5-O-Caffeoylquinic Acid5-CQA (Chlorogenic acid)C5Coffee, Apples, Potatoes

Dicaffeoylquinic Acids (diCQAs) and Tricaffeoylquinic Acids (triCQAs)

Dicaffeoylquinic acids (diCQAs) and tricaffeoylquinic acids (triCQAs) are formed by the esterification of two or three caffeic acid molecules to the quinic acid core, respectively. nih.gov There are six possible diCQA isomers and four possible triCQA isomers. nih.gov These compounds are generally less abundant than monocaffeoylquinic acids but have been identified in various plants, including artichoke and sweet potato. rsc.org Research suggests that the increased number of caffeoyl groups can enhance certain biological activities. For example, dicaffeoylquinic acids have been shown to be potent inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase. nih.gov 3,4,5-tri-O-caffeoylquinic acid has been investigated for its potential anti-wrinkle effects. mdpi.com

Feruloylquinic Acids (FQAs) and p-Coumaroylquinic Acids (p-CoQAs)

In addition to caffeic acid, other hydroxycinnamic acids like ferulic acid and p-coumaric acid can also form esters with quinic acid, resulting in feruloylquinic acids (FQAs) and p-coumaroylquinic acids (p-CoQAs), respectively. researchgate.net These compounds are also found in a variety of plant sources, particularly in coffee beans. units.it The structural difference, namely the methoxy (B1213986) group in ferulic acid and the lack of a second hydroxyl group in p-coumaric acid compared to caffeic acid, influences their antioxidant capacity and other biological properties. researchgate.net

Mixed Esters and Malonylated Derivatives

Nature also produces more complex derivatives, including mixed esters where different hydroxycinnamic acids are attached to the same quinic acid molecule. Furthermore, malonylated derivatives have been identified, where a malonyl group is attached to the quinic acid or the hydroxycinnamoyl moiety. For instance, 3-O-malonyl-5-O-(E)-caffeoylquinic acid and 4-O-(E)-caffeoyl-5-O-malonylquinic acid have been isolated from wild eggplant relatives. nih.gov These modifications can alter the solubility, stability, and biological activity of the parent compound.

Characterization of Cis-Isomers Formed by Environmental Factors

The double bond in the cinnamoyl side chain of hydroxycinnamoyl-quinic acids typically exists in the more stable trans-configuration. However, exposure to environmental factors, particularly ultraviolet (UV) radiation from sunlight, can induce isomerization to the cis-form. rsc.orgresearchgate.net This photoisomerization can lead to a mixture of cis and trans isomers in plant tissues exposed to sunlight. rsc.org The formation of cis-isomers can have significant implications for the biological activity of these compounds, as the geometry of the molecule is altered, which can affect its interaction with enzymes and receptors.

Chemical Synthesis of Derivatives and Analogues for Structure-Activity Relationship Studies

To systematically investigate the structure-activity relationships (SAR) of 5-O-cinnamoylquinic acid and its related compounds, chemical synthesis of various derivatives and analogues is essential. This allows for the controlled modification of different parts of the molecule, such as the aromatic ring of the cinnamoyl group, the quinic acid core, and the ester linkage.

Synthetic strategies often involve the protection of hydroxyl and carboxyl groups, followed by esterification and deprotection steps. google.com For example, analogues with modified substitution patterns on the aromatic ring can be synthesized to probe the importance of the hydroxyl groups for antioxidant and other activities. Furthermore, the quinic acid moiety can be replaced with other cyclic or acyclic polyols to understand the role of the carbocyclic ring in biological function.

Comparative Biological Activities and Mechanistic Differences among Derivatives

The exploration of derivatives and analogues of this compound in research has revealed that subtle structural modifications can lead to significant variations in biological activity and mechanistic pathways. While comprehensive comparative studies on a wide array of this compound derivatives are still emerging, existing research on related cinnamoyl compounds provides valuable insights into the structure-activity relationships that likely govern the bioactivity of this class of molecules. These studies often focus on modifications of the cinnamoyl group, the quinic acid moiety, or the ester linkage, leading to analogues with altered potency and mechanisms of action.

Research into the broader family of cinnamic acid derivatives has demonstrated that the nature of the functional groups on the aromatic ring of the cinnamoyl moiety plays a crucial role in determining the type and intensity of biological effects. For instance, studies comparing various synthetic cinnamides and cinnamates have shown that alterations in the ester or amide portion of the molecule can significantly influence their antimicrobial properties. In one such study, the conversion of the carboxylic acid group of cinnamic acid to an ester resulted in a bioactive derivative, and further elongation of the alkyl chain in the ester potentiated its pharmacological response, likely due to increased lipophilicity facilitating greater penetration of biological membranes. mdpi.com Specifically, the presence of an ethyl group in an ester derivative enhanced its activity compared to a methyl group. mdpi.com This suggests that similar modifications to the cinnamoyl portion of this compound could modulate its bioavailability and interaction with cellular targets.

Furthermore, the type of substituent on the cinnamoyl aromatic ring can dictate the mechanism of action. For example, in a comparative study of various cinnamic acid derivatives against fungal pathogens, it was found that certain derivatives directly interacted with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. mdpi.com This indicates a mechanism involving the disruption of fungal cell membrane integrity. The presence and position of hydroxyl or methoxy groups on the phenyl ring of the cinnamoyl group are also known to be critical for antioxidant activity, with the catechol (3,4-dihydroxy) substitution often conferring potent radical scavenging properties.

When comparing different classes of derivatives, such as amides versus esters of cinnamic acid, distinct patterns of biological activity have been observed. One study found that cinnamic acid amides generally exhibited more potent free radical scavenging activity, while the corresponding esters showed stronger inhibitory activities against enzymes like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE). This highlights a fundamental mechanistic difference where the amide linkage may be more favorable for antioxidant actions, while the ester linkage is preferred for specific enzyme inhibition.

In the context of enzyme inhibition, a comparative analysis of benzoic and cinnamic acid hydroxy derivatives as inhibitors of polyphenol oxidase (PPO) revealed that cinnamic acid derivatives generally exhibited stronger inhibition. nih.gov The study identified 2,4-dihydroxycinnamic acid as a potent mixed-type inhibitor of PPO. nih.gov Mechanistic investigations through molecular docking suggested that this derivative formed more stable hydrogen bonds within the active site of the enzyme compared to benzoic acid derivatives. nih.gov This underscores the importance of the entire cinnamoyl scaffold in facilitating molecular interactions with protein targets.

While direct comparative data for a series of this compound derivatives is limited, the principles derived from studies on analogous compounds suggest that future research in this area will likely reveal a rich and complex structure-activity landscape. The biological activity and underlying mechanisms of this compound derivatives are expected to be highly dependent on the specific nature and position of substituents on both the cinnamoyl and quinic acid moieties, as well as the chemical nature of the linkage between them.

Compound ClassModificationObserved Biological Activity TrendProbable Mechanistic Influence
Cinnamic Acid EstersElongation of alkyl chain (methyl to ethyl)Increased antimicrobial activity mdpi.comEnhanced lipophilicity and membrane penetration mdpi.com
Cinnamic Acid DerivativesIntroduction of an aromatic ring as a radicalGeneral loss of antifungal activity mdpi.comSteric hindrance or unfavorable electronic effects
Cinnamic Acid Amides vs. EstersAmide vs. Ester linkageAmides: more potent radical scavenging. Esters: stronger enzyme (MAO-B, BChE) inhibition.Differences in electronic properties and hydrogen bonding potential of the linkage.
Hydroxycinnamic AcidsDihydroxy substitution on the phenyl ringStronger PPO inhibition compared to monohydroxy or non-hydroxylated derivatives nih.govIncreased hydrogen bonding and interaction with the enzyme's active site nih.gov

Future Research Directions and Applications in Academic Contexts

Elucidation of Uncharted Biosynthetic and Metabolic Pathways

While the primary biosynthetic routes of hydroxycinnamoyl-quinic acids (HCQAs) in plants, such as the shikimate and quinate shunts, have been identified, there remain uncharted areas in their metabolic pathways. mdpi.comresearchgate.net The biosynthesis of 5-O-caffeoylquinic acid, a closely related and extensively studied HCQA, involves key enzymes like hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) and p-coumaroyl-3'-hydroxylase (C3H). rsc.org These enzymes facilitate the conversion of precursors like p-coumaroyl-CoA into 5-O-caffeoylquinic acid. rsc.org The phenylpropanoid pathway serves as the foundational platform for HCQA biosynthesis in plants, with several routes branching from p-coumaric acid or p-coumaroyl-CoA. mdpi.comnih.gov

Future research will likely focus on identifying novel, less-characterized pathways and the enzymes that govern them. For instance, the biotransformation of these compounds by microorganisms presents a promising area of investigation. mdpi.com Understanding the complete metabolic fate of 5-O-cinnamoylquinic acid in various organisms, including humans, is crucial. Following ingestion, HCQAs are metabolized by gut microflora, leading to the formation of compounds like hippuric acid and 3-hydroxyhippuric acid, which can serve as biomarkers for polyphenol uptake. mdpi.comnih.gov A deeper understanding of these microbial metabolic pathways could open avenues for modulating the bioavailability and bioactivity of these compounds.

Table 1: Key Enzymes in the Biosynthesis of 5-O-Caffeoylquinic Acid

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the conversion of phenylalanine to cinnamic acid. rsc.org
Cinnamate (B1238496) 4'-hydroxylaseC4HMediates the 4'-hydroxylation of cinnamic acid to p-coumaric acid. rsc.org
4-Cinnamoyl CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. rsc.org
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferaseHQTTransfers the hydroxycinnamoyl group to quinic acid. rsc.org
p-Coumaroyl-3'-hydroxylaseC3HCatalyzes the 3'-hydroxylation of p-coumaroyl esters. rsc.org

Development of Advanced Biotechnological Production Strategies for this compound

The increasing demand for HCQAs in various industries has spurred research into biotechnological production methods as a sustainable alternative to extraction from plant biomass. nih.govresearchgate.net Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has shown significant promise. mdpi.com For instance, the production of 5-O-caffeoylquinic acid has been achieved in E. coli by introducing genes for hydroxycinnamoyl-CoA quinate transferase (HQT) and 4-coumarate CoA:ligase (4CL). mdpi.com

Future advancements in synthetic biology and metabolic engineering will likely focus on optimizing microbial strains for higher yields and the production of specific, less abundant cinnamoylquinic acid derivatives. nih.govnih.gov This includes the construction of novel metabolic pathways, fine-tuning gene expression, and optimizing fermentation conditions. mdpi.com The use of engineered microbial cell cultures as "biofactories" offers a scalable and controlled environment for the production of these valuable compounds, overcoming the limitations of plant extraction. nih.govnih.gov

Table 2: Examples of Engineered Microorganisms for HCQA Production

MicroorganismEngineering StrategyProduct
Escherichia coliIntroduction of HQT and 4CL genes. mdpi.com5-O-Caffeoylquinic acid
Saccharomyces cerevisiaeExpression of tobacco 4CL and globe artichoke HCT genes. mdpi.comN-(E)-p-coumaroyl-3-hydroxyanthranilic acid
Pichia pastorisUse of GDSL lipase-like ICS enzyme from Ipomoea batatas. mdpi.com3,5-diCQA from 5-CQA

Comprehensive Mechanistic Studies at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms through which this compound and its derivatives exert their biological effects is a critical area for future research. Studies have begun to unravel these mechanisms, showing, for example, that certain dicaffeoylquinic acid derivatives can inhibit the activation and expression of matrix metalloproteinases (MMPs) by downregulating the MAPK signaling pathway. nih.gov Quinic acid itself has been shown to attenuate oral cancer cell proliferation by downregulating cyclin D1 expression and the Akt signaling pathway. phcog.com

Future investigations should aim to identify the direct molecular targets of these compounds and elucidate the downstream signaling cascades they modulate. nih.govmdpi.com Structure-activity relationship (SAR) studies will be instrumental in designing novel derivatives with enhanced potency and selectivity for specific cellular targets. researchgate.netmdpi.commdpi.com These studies will provide a deeper understanding of how the chemical structure of cinnamoylquinic acids relates to their biological function, paving the way for the development of targeted therapeutic agents.

Development of Novel High-Throughput Analytical Methods for Complex Biological Matrices

Accurate and sensitive quantification of this compound and its metabolites in complex biological matrices such as plasma, tissues, and food products is essential for pharmacokinetic, metabolic, and nutritional studies. While several analytical methods, including high-performance liquid chromatography (HPLC) with UV detection, gas chromatography (GC), and capillary electrophoresis, have been employed, there is a need for more advanced, high-throughput techniques. researchgate.netnih.gov

The development of novel methods based on liquid chromatography-mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. nih.gov Future research should focus on creating robust, validated high-throughput analytical platforms capable of simultaneously measuring a wide range of cinnamoylquinic acid isomers and their metabolites. Stable isotope dilution analysis is a powerful tool to overcome matrix effects and improve quantification accuracy. nih.gov The availability of such methods will be crucial for advancing our understanding of the absorption, distribution, metabolism, and excretion of these compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating 5-O-Cinnamoylquinic acid from plant sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. For validation, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at 280–320 nm to monitor cinnamoyl absorption bands. Purity assessment requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular identity and rule out co-eluting impurities. Structural analogs like 4-O-Cinnamoylquinic acid may require gradient elution for separation .

Q. How can researchers quantify this compound in complex plant matrices?

  • Methodological Answer : Use quantitative NMR (qNMR) with an internal standard (e.g., trimethylsilylpropionic acid) for absolute quantification. Alternatively, Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity. Calibration curves should be prepared using purified standards, and matrix effects must be assessed via spike-and-recovery experiments. Cross-validate with spectrophotometric methods if phenolic interference is minimal .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR to identify aromatic protons (δ 6.3–7.8 ppm for cinnamoyl groups) and ¹³C NMR to confirm esterification at the quinic acid C5 position.
  • MS : High-resolution MS (HRMS) to determine the exact mass (e.g., [M-H]⁻ at m/z 353.1002 for C₁₆H₁₈O₉).
  • IR : Detect ester carbonyl stretching (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Compare data with structurally related compounds like 5-O-Caffeoylquinic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in sample purity, assay conditions, or cell models. Standardize bioactivity assays using:

  • Positive controls (e.g., ascorbic acid for antioxidant assays).
  • Dose-response curves to establish EC₅₀/IC₅₀ values.
  • Orthogonal assays (e.g., DPPH and ORAC for antioxidant activity).
    Cross-reference with studies on analogs like 4-O-Cinnamoylquinic acid, which shows prostaglandin inhibition and superoxide scavenging .

Q. What strategies optimize the synthesis or semi-synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Enzymatic esterification : Use lipases or acyltransferases under mild conditions to regioselectively modify quinic acid.
  • Chemical synthesis : Protect hydroxyl groups of quinic acid with tert-butyldimethylsilyl (TBDMS) before cinnamoyl chloride coupling. Deprotect with tetrabutylammonium fluoride (TBAF).
  • SAR focus : Modify the cinnamoyl moiety (e.g., halogenation or methoxylation) and evaluate impacts on bioactivity using assays like NF-κB inhibition (cf. 1-Caffeoylquinic acid) .

Q. What mechanistic studies are recommended to elucidate this compound’s role in plant pigmentation, such as hydrangea sepal coloration?

  • Methodological Answer :

  • In vitro reconstitution : Mix this compound with anthocyanins (e.g., delphinidin) at varying pH to simulate vacuolar conditions. Monitor color stability via UV-Vis spectroscopy.
  • Knockdown models : Use CRISPR/Cas9 to silence genes involved in cinnamoyl-CoA biosynthesis in hydrangea callus tissues. Assess pigment profiles via LC-MS .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase (COX) or antioxidant transcription factors (e.g., Nrf2). Validate with mutagenesis studies.
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. Train with datasets from analogs (e.g., 3,4-Dicaffeoylquinic acid’s anti-inflammatory activity) .

Methodological Considerations for Reproducibility

  • Experimental design : Follow guidelines for reporting natural product research (e.g., MIAB guidelines) to ensure transparency in extraction, purification, and bioassay protocols .
  • Data validation : Include triplicate measurements and statistical analyses (e.g., ANOVA with post-hoc tests). Publish raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.